Product packaging for N-Ethylisopropylamine(Cat. No.:CAS No. 19961-27-4)

N-Ethylisopropylamine

Cat. No.: B046697
CAS No.: 19961-27-4
M. Wt: 87.16 g/mol
InChI Key: RIVIDPPYRINTTH-UHFFFAOYSA-N
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Description

N-Ethylisopropylamine is a valuable secondary amine reagent characterized by its steric hindrance and strong basicity, making it a pivotal component in modern synthetic organic chemistry. Its primary application lies as a base in a wide range of reactions, including alkylations, acylations, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig aminations), where it effectively scavenges acids to drive reactions to completion. The unique structure, incorporating both ethyl and isopropyl groups, provides a balance of nucleophilicity and steric bulk, which can influence reaction kinetics and regioselectivity. Furthermore, this compound serves as a key precursor and building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Its mechanism of action is primarily rooted in its ability to act as a non-nucleophilic base, deprotonating substrates without engaging in undesirable side reactions, thereby facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This reagent is essential for researchers developing novel synthetic methodologies, exploring catalysis, and constructing molecular libraries for drug discovery and material science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N B046697 N-Ethylisopropylamine CAS No. 19961-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-6-5(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVIDPPYRINTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066547
Record name 2-Propanamine, N-ethyl-
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19961-27-4
Record name N-Ethyl-2-propanamine
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Record name Isopropylethylamine
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Record name N-Ethylisopropylamine
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Record name 2-Propanamine, N-ethyl-
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Record name 2-Propanamine, N-ethyl-
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Record name N-ethylisopropylamine
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Record name ISOPROPYLETHYLAMINE
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Foundational & Exploratory

N-Ethylisopropylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for N-Ethylisopropylamine. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Properties and Data

This compound is a secondary amine that serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1] A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC5H13N[1]
Molecular Weight87.16 g/mol [1]
AppearanceColorless to light yellow liquid[1]
Boiling Point71-73 °C[1]
Density0.72 g/mL at 25 °C[1]
Refractive Index (n20/D)1.392[1]
Flash Point16 °C (60.8 °F) - closed cup
pKa10.76 ± 0.19 (Predicted)
SolubilitySoluble in chloroform (B151607) and methanol.

Table 2: Structural and Spectroscopic Identifiers

IdentifierValueSource
IUPAC NameN-ethylpropan-2-amine[2]
SynonymsIsopropylethylamine, N-Ethyl-2-propanamine[2]
CAS Number19961-27-4[2]
SMILES StringCCNC(C)C[2]
InChI KeyRIVIDPPYRINTTH-UHFFFAOYSA-N[2]
1H NMR Chemical Shifts (ppm)See Section 3.2.1[3]

Chemical Structure

The chemical structure of this compound consists of an isopropyl group and an ethyl group attached to a central nitrogen atom.

N_Ethylisopropylamine_Structure Molecular Structure of this compound N N C1 CH N->C1 C4 CH2 N->C4 H H N->H C2 CH3 C1->C2 C3 CH3 C1->C3 C5 CH3 C4->C5

Caption: 2D structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized via several routes, with reductive amination being a common and efficient method.

3.1.1. Reductive Amination of Acetone (B3395972) with Ethylamine (B1201723)

This one-pot reaction involves the formation of an imine intermediate from acetone and ethylamine, which is subsequently reduced to the final product.

  • Reactants and Reagents:

    • Acetone

    • Ethylamine (as a solution in a suitable solvent, e.g., ethanol)

    • Reducing agent: Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

    • Solvent: Methanol or Ethanol

    • Acid catalyst (optional, for imine formation): Acetic acid

  • Experimental Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine in the chosen alcohol solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add acetone to the cooled solution while stirring. If using an acid catalyst, it can be added at this stage.

    • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture again in an ice bath.

    • Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride) to the mixture. Control the addition rate to manage any effervescence.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Work-up:

      • Carefully quench the reaction by the slow addition of water.

      • Remove the organic solvent under reduced pressure using a rotary evaporator.

      • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

    • Purification:

      • Remove the solvent from the filtered organic solution by rotary evaporation.

      • Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 71-73 °C.[1]

3.1.2. Alkylation of Isopropylamine (B41738) with an Ethyl Halide

This method involves the direct alkylation of isopropylamine with an ethyl halide, such as ethyl bromide or ethyl iodide.

  • Reactants and Reagents:

    • Isopropylamine

    • Ethyl bromide or Ethyl iodide

    • Base: A non-nucleophilic base such as triethylamine (B128534) or potassium carbonate to neutralize the hydrogen halide formed.

    • Solvent: A polar aprotic solvent like acetonitrile (B52724) or DMF.

  • Experimental Procedure:

    • In a round-bottom flask, dissolve isopropylamine and the base in the chosen solvent.

    • Slowly add the ethyl halide to the solution at room temperature. The reaction may be exothermic, so cooling might be necessary.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

    • Work-up:

      • Filter the reaction mixture to remove the salt byproduct.

      • Wash the filtrate with water to remove any remaining salts and the base.

      • Extract the aqueous layer with an organic solvent.

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification:

      • Remove the solvent by rotary evaporation and purify the residue by fractional distillation.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Instrument: 300 MHz or higher NMR spectrometer.

    • Parameters:

      • Number of scans: 16

      • Relaxation delay: 1.0 s

      • Pulse width: 30°

      • Acquisition time: 4 s

    • Expected Chemical Shifts (in CDCl₃):

      • A septet corresponding to the CH proton of the isopropyl group.

      • A quartet corresponding to the CH₂ protons of the ethyl group.

      • A triplet corresponding to the CH₃ protons of the ethyl group.

      • A doublet corresponding to the two CH₃ groups of the isopropyl group.

      • A broad singlet for the N-H proton.

  • 13C NMR Spectroscopy:

    • Instrument: 75 MHz or higher NMR spectrometer.

    • Parameters:

      • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

      • Proton decoupling: Broadband decoupling.

    • Expected Chemical Shifts: Distinct signals for the different carbon atoms in the molecule.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation and Conditions:

    • Gas Chromatograph:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[4]

      • Carrier Gas: Helium at a constant flow rate.[4]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-200.

    • Expected Results: A single peak in the chromatogram corresponding to this compound and a mass spectrum showing the molecular ion and characteristic fragmentation pattern.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • As this compound is a liquid, it can be analyzed neat.

    • Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the liquid directly onto the ATR crystal.[5]

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

  • Expected Absorptions:

    • N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.

    • C-H stretches (alkane): Strong bands in the 2850-3000 cm⁻¹ region.

    • N-H bend (secondary amine): A medium band around 1550-1650 cm⁻¹.

    • C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.

Safety and Handling

This compound is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[6] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_characterization Characterization Reactants Select Reactants (e.g., Acetone & Ethylamine) Reaction Perform Reductive Amination Reactants->Reaction Workup Reaction Work-up Reaction->Workup Purification Purify by Distillation Workup->Purification FinalProduct Pure this compound Purification->FinalProduct NMR NMR Spectroscopy (1H and 13C) GCMS GC-MS Analysis FTIR FTIR Spectroscopy FinalProduct->NMR FinalProduct->GCMS FinalProduct->FTIR

Caption: A logical workflow diagram.

References

An In-depth Technical Guide to N-Ethylisopropylamine: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and critical safety information for N-Ethylisopropylamine. The data herein is compiled and presented to meet the needs of laboratory and research professionals, ensuring safe handling and informed use of this compound.

Chemical Identification

This compound is a secondary amine used as an intermediate in various chemical syntheses. Accurate identification is crucial for regulatory compliance and safety.

  • Chemical Name: this compound

  • Synonyms: 1-Methyldiethylamine, N-Ethyl-2-propanamine, Ethylisopropylamine[1][2]

  • CAS Number: 19961-27-4[1][3][4]

  • Molecular Formula: C₅H₁₃N[2][3]

  • Molecular Weight: 87.16 g/mol

  • Structure:

Quantitative Safety and Physical Properties

The following table summarizes the key quantitative safety and physical data for this compound, compiled from various safety data sheets.

PropertyValueSource(s)
Physical State Liquid[2]
Appearance Clear[2]
Boiling Point 71-73 °C (lit.)[5]
Density 0.72 g/mL at 25 °C (lit.)[5][6]
Refractive Index n20/D 1.392 (lit.)[5][6]
Flash Point 16 °C (60.8 °F) - closed cup[5]
Acute Oral Toxicity Category 4[2][7]
Acute Dermal Toxicity Category 4[2][7]
Acute Inhalation Toxicity (Vapors) Category 4[2][7]
Skin Corrosion/Irritation Category 1B[2][7]
Serious Eye Damage/Irritation Category 1[2][7]
Flammable Liquids Category 2[2][7]
Oral LD50 No data available[8]

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous chemical.[7] It is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2][7] It is also harmful if swallowed, in contact with skin, or if inhaled.[2]

Signal Word: Danger[5][7]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[5]

  • H314: Causes severe skin burns and eye damage.[5]

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling.[7] Personal protective equipment, including protective gloves, clothing, eye, and face protection, is mandatory. The substance should be stored in a well-ventilated, cool place and kept away from open flames, hot surfaces, and other sources of ignition.[7] In case of fire, use CO2, dry chemical, or foam for extinction.[7]

Experimental Protocols for Safety Evaluation

While specific experimental data for this compound is limited in publicly available documents, the hazard classifications are based on standardized testing protocols established by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development). Below are generalized methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

  • Objective: To determine the oral toxicity of a substance.

  • Procedure: A single dose of the substance is administered orally to a group of fasted rodents. Animals are observed for up to 14 days for signs of toxicity and mortality. The dose at which lethality is observed determines the toxicity classification.

  • Data Analysis: The LD50 (Lethal Dose, 50%) is estimated, which is the dose expected to cause death in 50% of the treated animals.

Skin Corrosion/Irritation (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion)

  • Objective: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Procedure: A small amount of the test substance is applied to a shaved area of the skin of a test animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Data Analysis: The severity of the skin reactions is scored and used to classify the substance.

Serious Eye Damage/Irritation (OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

  • Objective: To determine the potential of a substance to cause damage to the eye.

  • Procedure: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The other eye serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals.

  • Data Analysis: The scores for the observed effects are used to classify the substance's potential for eye irritation or irreversible damage.

Visualized Workflows and Pathways

Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance like this compound.

cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Management A Substance Identification (CAS, Name, Structure) B Physicochemical Properties (BP, Density, Flash Point) A->B C Toxicological Data Review (Acute Toxicity, Irritation) B->C D In Vitro / In Vivo Testing (OECD Guidelines) C->D E Hazard Classification (GHS Categories) D->E F Exposure Scenario Assessment E->F G Develop Safe Handling Procedures (SOPs) F->G I Establish Emergency Response Plan F->I H Define Personal Protective Equipment (PPE) G->H

Caption: A logical workflow for chemical safety assessment.

Hypothetical Signaling Pathway Interaction

Amine compounds can potentially interact with various biological signaling pathways. The diagram below illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) pathway, a common target for many drugs and bioactive molecules.

cluster_pathway Hypothetical GPCR Pathway Interaction Amine Amine Compound (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) Amine->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A (PKA) Activation Second_Messenger->Kinase Response Cellular Response (e.g., Gene Expression, Metabolism) Kinase->Response

Caption: Hypothetical interaction with a GPCR signaling pathway.

References

N-Ethylisopropylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Ethylisopropylamine: Molecular Properties

This guide provides essential physicochemical data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to support laboratory and research applications.

Core Molecular Data

This compound is a secondary amine with a variety of applications in chemical synthesis. A clear understanding of its fundamental molecular properties is crucial for its use in research and development.

Physicochemical Properties

The core quantitative data for this compound is summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C5H13N[1][2][3][4][5][6]
Molecular Weight 87.16 g/mol [1][2][7][8]
Linear Formula (CH3)2CHNHC2H5[7][8]
CAS Number 19961-27-4[2][4][7][8]

Molecular Structure

The structural arrangement of atoms within the this compound molecule is a key determinant of its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Ethylisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of N-Ethylisopropylamine, including detailed experimental protocols for their determination. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Data of this compound

This compound, also known as N-ethylpropan-2-amine, is a secondary amine with the chemical formula C5H13N. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its handling, purification, and use in various chemical syntheses.

Table 1: Boiling Point and Density of this compound

Physical PropertyValueConditions
Boiling Point71-73 °CAt 760 mmHg (atmospheric pressure)[1][2][3][4][5][6]
73.0 ± 8.0 °CAt 760 mmHg[7]
71 °CNot specified
Density0.72 g/mLAt 25 °C[1][2][3][5][6]
0.7 ± 0.1 g/cm³Not specified[7]
0.720 g/mLNot specified

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-reflux or capillary method is commonly employed.

2.1.1. Micro-Reflux Method

This method involves heating a small sample of the liquid and observing the temperature at which the vapor condenses and returns to the liquid phase.

  • Apparatus: A small test tube, a thermometer, a heating block or oil bath, and a magnetic stirrer.

  • Procedure:

    • Place approximately 0.5 mL of this compound into a small test tube containing a small magnetic stir bar.

    • Clamp the test tube in a heating block or suspend it in an oil bath.

    • Position a thermometer with its bulb approximately 1 cm above the surface of the liquid.

    • Begin gentle stirring and heating of the sample.

    • Observe the formation of a ring of condensing vapor on the walls of the test tube.

    • Adjust the thermometer's position so that its bulb is level with this condensation ring.

    • The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.

2.1.2. Capillary Method (Siwoloboff Method)

This technique is suitable for very small quantities of liquid.

  • Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, and a heating bath (e.g., Thiele tube).

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is then discontinued, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

2.2. Determination of Density

Density is the mass per unit volume of a substance. For liquids, this is typically determined by accurately measuring the mass of a known volume.

  • Apparatus: A pycnometer (density bottle) or a graduated cylinder and an analytical balance.

  • Procedure using a Graduated Cylinder:

    • Weigh a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance and record its mass.[3]

    • Carefully add a known volume of this compound (e.g., 10 mL) to the graduated cylinder, reading the volume from the bottom of the meniscus.

    • Reweigh the graduated cylinder containing the liquid and record the new mass.[3]

    • The mass of the liquid is the difference between the two recorded masses.

    • The density is calculated by dividing the mass of the liquid by its volume.

    • For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[3]

  • Procedure using a Pycnometer:

    • Weigh a clean, dry pycnometer.

    • Fill the pycnometer with distilled water of a known temperature and weigh it.

    • Empty and dry the pycnometer, then fill it with this compound and weigh it.

    • The density is calculated using the masses of the water and the sample liquid and the known density of water at the measured temperature.

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

G Workflow for Boiling Point and Density Determination cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start Boiling Point Test bp_method Select Method (Micro-Reflux or Capillary) bp_start->bp_method bp_setup Prepare Apparatus and Sample bp_method->bp_setup bp_heat Heat Sample bp_setup->bp_heat bp_observe Observe for Reflux or Bubble Stream bp_heat->bp_observe bp_record Record Stable Temperature bp_observe->bp_record bp_end End Boiling Point Test bp_record->bp_end end Final Report bp_end->end d_start Start Density Test d_weigh_empty Weigh Empty Container (Graduated Cylinder or Pycnometer) d_start->d_weigh_empty d_add_liquid Add Known Volume of Sample d_weigh_empty->d_add_liquid d_weigh_full Weigh Container with Sample d_add_liquid->d_weigh_full d_calculate Calculate Mass and Density d_weigh_full->d_calculate d_record Record Density d_calculate->d_record d_end End Density Test d_record->d_end d_end->end start Sample of this compound start->bp_start start->d_start

Caption: Workflow for Boiling Point and Density Determination.

References

A Comprehensive Technical Guide to the Solubility of N-Ethylisopropylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylisopropylamine (CAS RN: 19961-27-4), a secondary amine with the molecular formula C5H13N, is a key building block in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a detailed overview of the solubility profile of this compound, leveraging established chemical principles. Due to a lack of extensive publicly available quantitative data, this guide presents predicted solubility based on solvent polarity and the "like dissolves like" principle. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility and includes a logical workflow for this process.

Introduction to this compound and its Solubility

This compound is a colorless to light yellow liquid with a characteristic amine odor.[1][2][3] Its molecular structure, featuring a polar secondary amine group and short, non-polar ethyl and isopropyl groups, governs its interactions with various solvents. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules. The alkyl groups contribute to van der Waals forces, enabling solubility in non-polar solvents.

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to exhibit good solubility in a wide range of organic solvents, from polar to non-polar.

Predicted Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound is not widely published, qualitative information indicates it is slightly soluble in methanol (B129727) and chloroform (B151607).[2] Based on its molecular structure and the "like dissolves like" principle, a more detailed prediction of its solubility in common organic solvents can be made. The following table summarizes these predictions.

Solvent ClassificationSolvent NamePredicted Solubility/MiscibilityRationale
Polar Protic MethanolMiscibleThe amine group can act as a hydrogen bond acceptor, and the short alkyl chains do not present significant steric hindrance. "Slightly soluble" has been reported, suggesting good but not unlimited solubility.
Ethanol (B145695)MiscibleSimilar to methanol, ethanol can engage in hydrogen bonding with this compound.
Polar Aprotic Acetone (B3395972)MiscibleThe polar carbonyl group of acetone can interact with the polar amine group of this compound through dipole-dipole interactions.
AcetonitrileSolubleThe polar nitrile group can engage in dipole-dipole interactions with the amine.
Dimethylformamide (DMF)MiscibleDMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)MiscibleDMSO is a strongly polar aprotic solvent that can effectively solvate the amine group.
Non-Polar Diethyl EtherMiscibleThe small alkyl groups and the overall low polarity of this compound favor miscibility with diethyl ether.
Dichloromethane (DCM)MiscibleDCM is a weakly polar solvent that can effectively solvate the alkyl portions of the molecule.
ChloroformMiscibleSimilar to DCM, chloroform is a good solvent for amines. "Slightly soluble" has been reported, suggesting good solubility.
Toluene (B28343)MiscibleThe non-polar aromatic ring of toluene interacts favorably with the alkyl groups of this compound.
Hexane (B92381)SolubleAs a non-polar alkane, hexane will primarily interact with the ethyl and isopropyl groups through van der Waals forces.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid in a solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound confirms a saturated solution.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets or solid particles.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument such as a gas chromatograph.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the mass of this compound in the original filtered saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical steps for determining the solubility of this compound can be visualized using the following workflow diagram.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration in Temperature-Controlled Shaker A->B C Settling of Excess Solute B->C D Sample Withdrawal and Filtration C->D E Quantitative Analysis (e.g., GC) D->E F Calculation of Solubility E->F

Caption: Workflow for the experimental determination of this compound solubility.

Logical Relationship for Solubility Prediction

The decision-making process for predicting the solubility of this compound in a given organic solvent can be represented by the following logical diagram.

Solubility_Prediction Start Select Organic Solvent AssessPolarity Assess Solvent Polarity Start->AssessPolarity PolarProtic Polar Protic? AssessPolarity->PolarProtic PolarAprotic Polar Aprotic? PolarProtic->PolarAprotic No Miscible_HBond Predicted: Miscible (Hydrogen Bonding) PolarProtic->Miscible_HBond Yes NonPolar Non-Polar? PolarAprotic->NonPolar No Miscible_Dipole Predicted: Miscible (Dipole-Dipole) PolarAprotic->Miscible_Dipole Yes Soluble_VDW Predicted: Soluble/Miscible (Van der Waals) NonPolar->Soluble_VDW Yes

Caption: Logical diagram for predicting this compound solubility based on solvent type.

Conclusion

While quantitative experimental data on the solubility of this compound in a wide array of organic solvents is limited in publicly accessible literature, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. It is anticipated that this compound exhibits broad solubility across polar and non-polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This technical guide serves as a valuable resource for researchers and professionals, facilitating informed solvent selection and experimental design in the diverse applications of this compound.

References

Spectroscopic Profile of N-Ethylisopropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethylisopropylamine (CAS No. 19961-27-4), a secondary amine with applications in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of this compound, with the molecular formula C₅H₁₃N and a molecular weight of 87.16 g/mol , is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).

Signal AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
-CH(CH₃)₂2.788Septet6.31H
-NH-CH₂-CH₃2.636Quartet7.02H
-NH-CH₂-CH₃1.105Triplet7.03H
-CH(CH₃)₂1.054Doublet6.36H
-NH-0.88Broad Singlet-1H
Carbon AtomExpected Chemical Shift (δ) [ppm]
-C H(CH₃)₂45 - 55
-NH-C H₂-CH₃40 - 50
-CH(C H₃)₂20 - 25
-NH-CH₂-C H₃14 - 18
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. As a secondary amine, this compound exhibits the following key absorptions.

Wavenumber [cm⁻¹]Vibration TypeFunctional GroupIntensity
~3300-3500N-H StretchSecondary Amine (R₂NH)Weak to Medium
~2850-2970C-H StretchAlkyl (CH, CH₂, CH₃)Strong
~1450-1470C-H BendAlkyl (CH₂, CH₃)Medium
~1020-1250C-N StretchAliphatic AmineMedium
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation that provides valuable information for structural elucidation.

m/zRelative Intensity (%)Proposed Fragment Ion
877.9[M]⁺ (Molecular Ion)
72100.0[M - CH₃]⁺
585.2[M - C₂H₅]⁺
4464.2[CH₃CH=NHCH₃]⁺
4210.8[C₃H₆]⁺
3032.0[CH₂=NH₂]⁺

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is transferred into a clean, dry 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

  • The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

  • For ¹H NMR, a standard single-pulse experiment is typically performed with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is conducted, requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • A small drop of neat (undiluted) this compound is placed onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • The "sandwich" of salt plates is then mounted in the spectrometer's sample holder.

Data Acquisition:

  • A background spectrum of the empty spectrometer is recorded.

  • The sample is placed in the IR beam path.

  • The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the volatile liquid sample, this compound, is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This electron impact causes the molecules to ionize, forming a molecular ion (M⁺) and a series of fragment ions.

Mass Analysis and Detection:

  • The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) Intensity IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of N-Ethylisopropylamine: Precursors and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Ethylisopropylamine, a key secondary amine intermediate in the production of various fine chemicals and pharmaceutical compounds. The document details the core synthesis pathways, including precursor materials, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and all logical and experimental workflows are visualized using process diagrams.

Introduction to this compound

This compound (CAS 19961-27-4) is a secondary amine with the molecular formula C₅H₁₃N.[1][2] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals.[1] The selection of an appropriate synthetic pathway is crucial for achieving high yield, purity, and cost-effectiveness in its production. This guide explores the two predominant methods for its synthesis: Reductive Amination and N-Alkylation.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two distinct chemical transformations:

  • Reductive Amination: This widely used method involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, which is subsequently reduced to the desired secondary amine.[3][4] This can be performed as a one-pot reaction.[5]

  • N-Alkylation: This classical approach involves the direct reaction of a primary amine with an alkyl halide. While straightforward, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[4]

The following sections provide a detailed analysis of each pathway, including experimental protocols and quantitative data.

Pathway I: Reductive Amination

Reductive amination is a highly efficient and common method for the synthesis of amines.[3] The reaction proceeds by the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then dehydrates to form an imine. The imine is then reduced in situ by a suitable reducing agent to yield the final amine product.[3]

Reductive_Amination_Pathway Precursors Precursors: Acetone (B3395972) + Ethylamine (B1201723) OR Isopropylamine (B41738) + Acetaldehyde Imine Imine Intermediate (N-isopropylideneethanamine) Precursors->Imine Condensation (-H₂O) Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) ReducingAgent->Imine

Diagram 1. General Reductive Amination Pathway for this compound.
Reductive Amination of Acetone with Ethylamine

This is a common approach to this compound, utilizing readily available precursors. The reaction can be carried out using various reducing agents, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and selectivity.[2][4] Catalytic hydrogenation over metal catalysts like Nickel is also a viable industrial method.[6]

Table 1: Quantitative Data for Reductive Amination of Acetone with Ethylamine

ParameterSodium Borohydride Deriv.Catalytic Hydrogenation
Precursors Acetone, EthylamineAcetone, Ethylamine, Hydrogen
Reducing Agent NaBH(OAc)₃ or NaBH₃CNH₂
Catalyst (Acidic catalyst, e.g., AcOH)Ni, Pd, or Pt
Solvent Dichloromethane (B109758) (DCM), MethanolMethanol or Ethanol
Temperature Room TemperatureElevated (e.g., 80-150°C)
Pressure AtmosphericElevated (e.g., 10-50 atm)
Reaction Time 12-24 hours2-8 hours
Typical Yield 70-90%>90%

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Reaction Setup: To a solution of ethylamine (1.0 eq) in anhydrous dichloromethane (DCM), add acetone (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.[7]

Pathway II: N-Alkylation

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide. In the synthesis of this compound, this translates to the reaction of isopropylamine with an ethyl halide, such as ethyl bromide or ethyl iodide. A base is typically required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

N_Alkylation_Pathway Precursors Precursors: Isopropylamine + Ethyl Halide (EtBr or EtI) Intermediate Ethylisopropylammonium Halide Precursors->Intermediate SN2 Reaction Product This compound Intermediate->Product Deprotonation Base Base (e.g., K₂CO₃, Et₃N) Base->Intermediate

Diagram 2. General N-Alkylation Pathway for this compound.
N-Alkylation of Isopropylamine with Ethyl Bromide

This method offers a direct route to the product, though it may suffer from the formation of the tertiary amine (N,N-diethylisopropylamine) as a byproduct due to the product being more nucleophilic than the starting amine.[8] Using a molar excess of the starting amine can help to mitigate this.

Table 2: Quantitative Data for N-Alkylation of Isopropylamine with Ethyl Bromide

ParameterValue
Precursors Isopropylamine, Ethyl Bromide
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
Solvent Acetonitrile, Ethanol, or DMF
Temperature Room Temperature to 80°C (Reflux)
Reaction Time 12-48 hours
Typical Yield 40-70% (can be lower due to over-alkylation)

Experimental Protocol: N-Alkylation using Ethyl Bromide

  • Reaction Setup: In a round-bottom flask, dissolve isopropylamine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile.

  • Addition of Alkyl Halide: Add ethyl bromide (1.0 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the ethyl bromide.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by fractional distillation to isolate this compound.[7]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, applicable to both pathways with minor modifications.

Experimental_Workflow Start Start Setup Reaction Setup: - Combine Precursors - Add Solvent & Catalyst/Base Start->Setup Reaction Reaction: - Stir at specified temperature - Monitor progress (TLC/GC-MS) Setup->Reaction Workup Work-up: - Quench reaction - Aqueous extraction Reaction->Workup Isolation Isolation: - Dry organic layer - Remove solvent Workup->Isolation Purification Purification: - Fractional Distillation Isolation->Purification Analysis Product Analysis: - NMR, IR, MS - Purity (GC) Purification->Analysis End End Analysis->End

Diagram 3. General Laboratory Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through either reductive amination or N-alkylation. Reductive amination, particularly via catalytic hydrogenation, is often favored for its high yields and cleaner reaction profiles, making it suitable for industrial-scale production. N-alkylation, while mechanistically simpler, requires careful control of reaction conditions to minimize the formation of byproducts. The choice of pathway will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity of the final product.

References

A Technical Guide to N-Ethylisopropylamine: Suppliers, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethylisopropylamine (CAS: 19961-27-4), a key secondary amine utilized as a versatile building block in the synthesis of pharmaceutical compounds and other fine chemicals. This document details major global suppliers, available purity grades, and a comprehensive experimental protocol for quality control analysis. Furthermore, it illustrates a representative experimental workflow and a relevant biological signaling pathway impacted by derivatives synthesized from related amine structures.

Global Suppliers and Purity Grades of this compound

The procurement of high-quality reagents is paramount in research and drug development. This compound is available from a range of global chemical suppliers in various purity grades. The following tables summarize the offerings from major distributors.

Table 1: Major Global Suppliers of this compound

SupplierHeadquarters/Primary Regions of OperationWebsite
Tokyo Chemical Industry (TCI)Japan (Global Distribution)--INVALID-LINK--
Sigma-Aldrich (Merck)Germany (Global Distribution)--INVALID-LINK--
Thermo Fisher Scientific (Alfa Aesar)USA (Global Distribution)--INVALID-LINK--
Lab Pro Inc.USA--INVALID-LINK--
BLD PharmChina (Global Distribution)--INVALID-LINK--
ChemNetChina (Online Marketplace)--INVALID-LINK--
ChemicalBookChina (Online Marketplace)--INVALID-LINK--
Ningbo Inno Pharmchem Co., Ltd.ChinaNot available
PharmaffiliatesIndia--INVALID-LINK--
Santa Cruz BiotechnologyUSA (Global Distribution)--INVALID-LINK--

Table 2: Available Purity Grades of this compound

Purity GradeTypical SpecificationAnalytical MethodCommon Suppliers
Reagent Grade>97.0%Gas Chromatography (GC)Tokyo Chemical Industry (TCI)[1], Lab Pro Inc.[2]
Standard Grade98%Not specifiedSigma-Aldrich (via Fisher Scientific)
High Purity99%Not specifiedVarious suppliers on ChemicalBook
Pharmaceutical Primary StandardNot specifiedEuropean Pharmacopoeia (EP)Sigma-Aldrich[3]

Experimental Protocol: Purity Determination of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

The following protocol is a representative method for the quantitative analysis of this compound purity. This method is adapted from established gas chromatography techniques for volatile amines.[4][5][6]

1. Objective: To determine the purity of an this compound sample by assessing the peak area percentage of the main component relative to any impurities.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., Methanol or Acetonitrile, GC grade)

  • Helium (carrier gas), Hydrogen (FID fuel), and Air (FID oxidizer) of high purity (≥99.999%)

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine, or a similar base-deactivated column)

  • Autosampler or manual syringe for injection

  • Chromatography Data System (CDS) for data acquisition and analysis

4. Chromatographic Conditions:

ParameterSetting
Column Agilent CP-Volamine (or equivalent), 60 m x 0.32 mm ID, 1.8 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 2.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

5. Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen GC-grade solvent (Methanol or Acetonitrile).

  • Prepare a working solution by further diluting the stock solution 1:10 with the same solvent in a new volumetric flask.

  • Transfer an aliquot of the working solution into a 2 mL autosampler vial for analysis.

6. Analysis Procedure:

  • Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.

  • Inject a solvent blank to ensure the absence of interfering peaks.

  • Inject the prepared this compound sample solution.

  • Acquire the chromatogram for the entire duration of the temperature program.

7. Data Analysis:

  • Integrate all peaks in the chromatogram using the Chromatography Data System.

  • Calculate the area percentage of the this compound peak relative to the total area of all integrated peaks.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

8. System Suitability:

  • Inject a standard solution of this compound multiple times (e.g., n=5) to check for repeatability. The relative standard deviation (RSD) of the peak area should be less than 2%.

  • The tailing factor of the this compound peak should be between 0.8 and 1.5.

Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the quality control of this compound and a representative signaling pathway affected by its derivatives.

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in GC-Grade Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample into GC transfer->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report

Experimental workflow for GC-FID analysis of this compound.

Derivatives of ursonic and oleanonic acids, synthesized using N-ethyl-piperazinyl amides, have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins.[7][8][9] The following diagram illustrates this intrinsic apoptotic pathway.

G cluster_drug Drug Action cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade drug Ursonic/Oleanonic Acid N-Ethyl-Piperazinyl Amide Derivative bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) drug->bcl2 Inhibition bak Bak (Pro-apoptotic) drug->bak Upregulation mito Mitochondrion bcl2->mito Inhibits bak->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptosis pathway induced by this compound-related derivatives.

References

N-Ethylisopropylamine: A Technical Guide to Toxicological Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and essential handling precautions for N-Ethylisopropylamine (CAS No. 19961-27-4). The information is compiled from various safety data sheets and toxicological guidelines to ensure a high standard of accuracy and relevance for professionals in research and drug development.

Toxicological Profile

Toxicological Endpoint Classification/Data Reference
Acute Oral Toxicity Category 4[1][2]
Acute Dermal Toxicity Category 4[1][2]
Acute Inhalation Toxicity (Vapors) Category 4[1][2]
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[1][2][3][4]
Serious Eye Damage/Eye Irritation Category 1: Causes serious eye damage.[1][2]
Sensitization No information available.[1]
Germ Cell Mutagenicity No information available.[1]
Carcinogenicity No information available.[1]
Reproductive Toxicity No information available.
Specific Target Organ Toxicity (Single Exposure) No information available.
Specific Target Organ Toxicity (Repeated Exposure) No information available.
Aspiration Hazard No data available.

Handling Precautions and Personal Protective Equipment (PPE)

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The following table outlines the recommended handling precautions and personal protective equipment.

Precaution/PPE Recommendation Reference
Engineering Controls Handle in a well-ventilated area, preferably in a fume hood. Use explosion-proof electrical, ventilating, and lighting equipment. Ensure eyewash stations and safety showers are readily accessible.[1][5]
Handling Procedures Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools. Take precautionary measures against static discharge.[1][2][6]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[1][5][7]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][5]
Respiratory Protection Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][7]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store in a flammable liquids area. Keep away from oxidizing agents.[1][2][8]
Disposal Dispose of contents/container to an approved waste disposal plant.[1][6]

Experimental Protocols for Toxicological Assessment

While specific experimental studies for this compound are not publicly available, the following section outlines the general methodologies based on OECD guidelines that would be employed to determine the toxicological profile of such a chemical.

Acute Oral, Dermal, and Inhalation Toxicity

The assessment of acute toxicity is crucial for classification and labeling. Standardized OECD guidelines ensure reproducibility and animal welfare considerations.

  • Acute Oral Toxicity (OECD 420, 423, 425): These methods involve the administration of the substance to animals (usually rats) in a single dose or multiple doses within 24 hours.[1] The Fixed Dose Procedure (OECD 420) uses a set of fixed doses, while the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) are stepwise methods that use fewer animals to estimate the LD50.[1][9][10][11][12]

  • Acute Dermal Toxicity (OECD 402): This test involves the application of the substance to the clipped skin of animals (rats or rabbits) for 24 hours.[2][13][14][15] Observations for signs of toxicity and mortality are made for at least 14 days.[13][15]

  • Acute Inhalation Toxicity (OECD 403, 436): Animals are exposed to the substance as a vapor, aerosol, or gas in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[5][16][17][18][19] The concentration that is lethal to 50% of the test animals (LC50) is determined.[16]

Skin and Eye Irritation/Corrosion

These tests determine the potential of a substance to cause reversible or irreversible damage to the skin and eyes.

  • Skin Corrosion/Irritation (OECD 404, 431, 439): In vivo studies (OECD 404) involve applying the substance to the skin of a rabbit and observing for signs of irritation or corrosion.[20] In vitro methods using reconstructed human epidermis (RhE) models (OECD 431, 439) are now widely used to reduce animal testing and can determine if a substance is corrosive or an irritant.[21][22][23][24]

  • Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for lesions.[7][25][26][27][28] In vitro alternatives are also available and are used in a tiered testing strategy to minimize animal use.[26][27]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the toxicological assessment and safe handling of chemicals like this compound.

Toxicity_Assessment_Workflow cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Testing (In Vivo) cluster_2 Phase 3: Irritation & Sensitization cluster_3 Phase 4: Repeated Dose & Genotoxicity QSAR_Analysis QSAR & Structural Analysis In_Vitro_Screening In Vitro Screening (e.g., cell-based assays) QSAR_Analysis->In_Vitro_Screening Acute_Oral Acute Oral Toxicity (OECD 420/423/425) In_Vitro_Screening->Acute_Oral Proceed if necessary Acute_Dermal Acute Dermal Toxicity (OECD 402) In_Vitro_Screening->Acute_Dermal Acute_Inhalation Acute Inhalation Toxicity (OECD 403) In_Vitro_Screening->Acute_Inhalation Skin_Irritation Skin Irritation/Corrosion (OECD 404/431) Acute_Oral->Skin_Irritation Eye_Irritation Eye Irritation/Corrosion (OECD 405) Acute_Dermal->Eye_Irritation Repeated_Dose Repeated Dose Toxicity Skin_Irritation->Repeated_Dose Genotoxicity Genotoxicity Testing Eye_Irritation->Genotoxicity Risk_Assessment Hazard Identification & Risk Assessment Repeated_Dose->Risk_Assessment Genotoxicity->Risk_Assessment

Caption: General workflow for chemical toxicity assessment.

PPE_for_Exposure_Routes cluster_routes Routes of Exposure cluster_ppe Personal Protective Equipment (PPE) Chemical This compound Inhalation Inhalation Chemical->Inhalation Dermal Dermal Contact Chemical->Dermal Ocular Ocular Contact Chemical->Ocular Ingestion Ingestion Chemical->Ingestion Respirator Respiratory Protection (Fume Hood / Respirator) Inhalation->Respirator Gloves_Clothing Protective Gloves & Clothing Dermal->Gloves_Clothing Goggles_Shield Safety Goggles / Face Shield Ocular->Goggles_Shield Handling_Practices Good Laboratory Practices (No eating/drinking) Ingestion->Handling_Practices

Caption: PPE based on exposure routes for this compound.

References

Methodological & Application

Application Notes and Protocols for Reductive Amination Using N-Ethylisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is particularly crucial in the pharmaceutical industry for the synthesis of a vast array of amine-containing active pharmaceutical ingredients (APIs). The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot methodology is often favored over traditional N-alkylation with alkyl halides as it can prevent the common issue of overalkylation.[1][2]

These application notes provide detailed protocols for the reductive amination of aldehydes and ketones using the secondary amine, N-Ethylisopropylamine. The protocols focus on the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent that is highly effective for a wide range of substrates and tolerant of various functional groups.[3][4]

General Principles

The reductive amination process using a secondary amine like this compound proceeds through two key mechanistic steps that occur sequentially in a single reaction vessel:

  • Iminium Ion Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient iminium ion. The formation of this intermediate is often accelerated under mildly acidic conditions.[2]

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[5][6] STAB is particularly advantageous as it is less reactive towards the starting carbonyl compound compared to other borohydrides like sodium borohydride, thus minimizing side reactions.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

Reductive_Amination_Pathway General Reaction Pathway for Reductive Amination carbonyl Aldehyde or Ketone (R-C(=O)-R') iminium Iminium Ion Intermediate [R-C(NR''R''')-R']⁺ carbonyl->iminium + this compound - H₂O amine This compound (Et(iPr)NH) amine->iminium product Tertiary Amine Product (R-CH(NR''R''')-R') iminium->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->iminium

Caption: General reaction pathway of reductive amination.

Experimental_Workflow Experimental Workflow for One-Pot Reductive Amination start Start dissolve Dissolve Carbonyl Compound and this compound in Solvent start->dissolve stir Stir at Room Temperature (Imine/Iminium Formation) dissolve->stir add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->add_reductant monitor Monitor Reaction Progress (TLC/GC-MS) add_reductant->monitor quench Quench Reaction (e.g., sat. NaHCO₃) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (e.g., Column Chromatography) dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for reductive amination.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexyl-N-ethylisopropylamine from Cyclohexanone (B45756)

This protocol details the reductive amination of a cyclic ketone, cyclohexanone, with this compound using sodium triacetoxyborohydride.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
CyclohexanoneC₆H₁₀O98.141.00 g (1.05 mL)10.21.0
This compoundC₅H₁₃N87.161.07 g (1.45 mL)12.31.2
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.943.24 g15.31.5
1,2-Dichloroethane (B1671644) (DCE)C₂H₄Cl₂98.9640 mL--
Saturated Sodium BicarbonateNaHCO₃(aq)-~50 mL--
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93~60 mL--
Anhydrous Magnesium Sulfate (B86663)MgSO₄120.37As needed--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.00 g, 10.2 mmol) and 1,2-dichloroethane (DCE, 40 mL).

  • Amine Addition: Add this compound (1.07 g, 12.3 mmol) to the solution.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.24 g, 15.3 mmol) to the stirred solution in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (cyclohexanone) is consumed. The reaction is generally complete within 3-6 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (~50 mL) until gas evolution ceases. Ensure the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure N-Cyclohexyl-N-ethylisopropylamine.

Protocol 2: Synthesis of N-Benzyl-N-ethylisopropylamine from Benzaldehyde (B42025)

This protocol outlines the reductive amination of an aromatic aldehyde, benzaldehyde, with this compound.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
BenzaldehydeC₇H₆O106.121.00 g (0.96 mL)9.421.0
This compoundC₅H₁₃N87.160.98 g (1.33 mL)11.31.2
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.942.99 g14.11.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9640 mL--
Saturated Sodium BicarbonateNaHCO₃(aq)-~50 mL--
Dichloromethane (DCM)CH₂Cl₂84.93~60 mL--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.00 g, 9.42 mmol) and this compound (0.98 g, 11.3 mmol) in 1,2-dichloroethane (40 mL).

  • Iminium Formation: Stir the solution at room temperature for approximately 20 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (2.99 g, 14.1 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or GC-MS. Reactions with aldehydes are typically faster than with ketones and are often complete within 1-3 hours.

  • Work-up: Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate (~50 mL) to quench the reaction.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the organic layer and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to obtain pure N-Benzyl-N-ethylisopropylamine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the reductive amination of representative ketones and aldehydes with secondary amines, including this compound, using sodium triacetoxyborohydride. The data is compiled from established literature on similar reactions.[3][4]

Table 1: Reductive Amination of Ketones with this compound

Carbonyl SubstrateReducing AgentSolventReaction Time (h)Typical Yield (%)
CyclohexanoneNaBH(OAc)₃DCE3-685-95
AcetoneNaBH(OAc)₃DCE2-480-90
4-MethylcyclohexanoneNaBH(OAc)₃THF4-882-92
2-PentanoneNaBH(OAc)₃DCE3-578-88

Table 2: Reductive Amination of Aldehydes with this compound

Carbonyl SubstrateReducing AgentSolventReaction Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1-390-98
IsovaleraldehydeNaBH(OAc)₃DCE1-288-96
4-MethoxybenzaldehydeNaBH(OAc)₃THF2-492-99
HeptanalNaBH(OAc)₃DCE1-385-95

Conclusion

The use of this compound in reductive amination reactions, particularly with sodium triacetoxyborohydride, provides an efficient and high-yielding route to a variety of tertiary amines. The mild reaction conditions and high selectivity of the reducing agent make these protocols broadly applicable in the synthesis of complex molecules, which is of significant interest to the pharmaceutical and fine chemical industries. The detailed procedures and representative data presented herein serve as a valuable resource for scientists engaged in the development of novel amine-containing compounds.

References

N-Ethylisopropylamine: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Ethylisopropylamine (CAS No. 19961-27-4), a secondary amine with the molecular formula C₅H₁₃N, serves as a crucial and versatile building block in the intricate landscape of pharmaceutical synthesis. Its unique structural features, combining both ethyl and isopropyl groups on a nitrogen atom, impart specific steric and electronic properties that are advantageous in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, highlighting its role in the development of novel therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic protocols.

PropertyValue
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 71-73 °C
Density 0.72 g/mL at 25 °C
Refractive Index n20/D 1.392

Application Note 1: Synthesis of Piperidine-based Carboxamides

This compound is an effective nucleophile for the amidation of carboxylic acids and their derivatives, a common reaction in the synthesis of a wide array of pharmaceutical compounds. The resulting N-ethyl-N-isopropylamide moiety can be found in various biologically active molecules. One such application is in the synthesis of piperidine-based carboxamides, which are important scaffolds in drug discovery.

An example is the synthesis of benzyl (B1604629) 3-[ethyl(isopropyl)amino]carbonyl}piperidine-1-carboxylate. This compound serves as a valuable intermediate for the elaboration into more complex drug candidates, potentially targeting a range of receptors and enzymes in the central nervous system and other therapeutic areas.

Experimental Protocol: Synthesis of Benzyl 3-[ethyl(isopropyl)amino]carbonyl}piperidine-1-carboxylate[1]

This protocol details the synthesis of a piperidine-based carboxamide intermediate using this compound.

Materials:

  • 1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • This compound

  • Ethyl acetate (B1210297)

  • 1N Hydrochloric acid

  • 10% Potassium carbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Basic silica (B1680970) gel

Procedure:

  • Acid Chloride Formation: To a solution of 1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid (3.00 g, 11.4 mmol) in THF (60 mL) under ice-cooling, add a catalytic amount of DMF (2 drops). To this mixture, add oxalyl chloride (1.47 mL, 17.1 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • After 1 hour, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • Amidation: Dissolve the obtained residue in fresh THF (60 mL).

  • Under ice-cooling, add this compound (4.14 mL, 34.2 mmol) to the solution.

  • Stir the reaction mixture for 30 minutes at the same temperature.

  • Work-up and Purification: Evaporate the solvent under reduced pressure.

  • To the residue, add ethyl acetate and wash successively with 1N hydrochloric acid, 10% potassium carbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by chromatography on basic silica gel to yield benzyl 3-[ethyl(isopropyl)amino]carbonyl}piperidine-1-carboxylate.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid263.293.0011.4
Oxalyl chloride126.932.1717.1
This compound87.162.9834.2

Note: The yield for this specific reaction was reported as 100% in the cited literature, though typical laboratory yields may vary.

Workflow and Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow Start Start Acid_Chloride Acid Chloride Formation Start->Acid_Chloride Amidation Amidation with This compound Acid_Chloride->Amidation Workup Aqueous Work-up Amidation->Workup Purification Chromatographic Purification Workup->Purification Product Final Intermediate Purification->Product

Synthetic Workflow Diagram

G cluster_pathway Hypothetical Signaling Pathway Drug Drug Molecule (derived from intermediate) Receptor Cell Surface Receptor Drug->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., enzyme inhibition, channel modulation) Signaling->Response

Hypothetical Drug Action Pathway

Conclusion

This compound is a valuable and readily available secondary amine for the synthesis of pharmaceutical intermediates. Its application in amidation reactions allows for the straightforward introduction of an N-ethyl-N-isopropylamide group, a moiety present in numerous biologically active compounds. The provided protocol for the synthesis of a piperidine-based carboxamide serves as a practical example of its utility. Further exploration of this compound in the synthesis of diverse molecular scaffolds is warranted and holds promise for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific drug development programs.

GC-MS Analysis of N-Ethylisopropylamine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylisopropylamine is a secondary aliphatic amine characterized by its volatility and basicity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of such compounds. However, the inherent polarity of the amine functional group can lead to challenges in chromatography, such as peak tailing and analyte adsorption.[2]

These application notes provide detailed protocols for the analysis of this compound and its derivatives by GC-MS, addressing both direct analysis and methods involving chemical derivatization to enhance analytical performance. A particular focus is placed on the N-nitroso derivative, N-nitroso-ethylisopropylamine (NEIPA), a compound of significant interest in the pharmaceutical industry due to the classification of many nitrosamines as probable human carcinogens.[3]

Part 1: Direct Analysis of this compound by GC-MS

Application Note:

Direct analysis of this compound is feasible but requires careful consideration of the chromatographic system to mitigate the compound's polarity. The use of specialized amine-deactivated GC columns or liners is recommended to achieve symmetrical peak shapes and prevent analyte loss.[2] This method is suitable for relatively clean sample matrices where high sensitivity is not the primary objective. Headspace GC-MS can also be employed, particularly for analyzing volatile amines in air or solid samples.[4]

Protocol 1: Direct Headspace GC-MS Analysis

This protocol is adapted for the analysis of volatile amines from a sample matrix.

Methodology:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into a headspace vial.

    • If required, add a suitable matrix-modifying solvent.

    • Seal the vial immediately with a septum and cap.

  • Internal Standard:

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) for accurate quantification.

  • Incubation:

    • Place the vial in the headspace autosampler's incubator.

    • Incubate at a defined temperature (e.g., 80-120 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile analytes to equilibrate between the sample and the headspace gas.

  • GC-MS Instrumentation:

    • Inject a specific volume of the headspace gas into the GC-MS system.

Instrumental Conditions:

ParameterSetting
GC Column Rtx-5 Amine (30 m x 0.32 mm, 1.50 µm) or equivalent[5]
Carrier Gas Helium at a constant flow rate of 1.5 - 2.0 mL/min[5][6]
Inlet Temperature 250 °C
Injection Mode Split (e.g., 10:1 ratio)[2]
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 150 °C, then ramp at 25 °C/min to 250 °C, hold for 5 min[2]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Acquisition Mode Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification

Quantitative Data Summary (this compound):

ParameterValueReference
Molecular Weight 87.16 g/mol [1]
Molecular Ion (M+) m/z 87[8]
Base Peak (α-cleavage) m/z 72 (Loss of -CH₃)[8]
Major Fragments m/z 58 (Loss of -C₂H₅)[8]
Kovats Retention Index 603 (Semi-standard non-polar column)[1]

Visualizations:

fragmentation_pathway parent This compound Molecular Ion [C₅H₁₃N]⁺˙ m/z = 87 frag1 Fragment Ion [C₄H₁₀N]⁺ m/z = 72 parent->frag1 - CH₃˙ (α-cleavage) frag2 Fragment Ion [C₃H₈N]⁺ m/z = 58 parent->frag2 - C₂H₅˙ (α-cleavage)

Figure 1: Proposed EI fragmentation pathway for this compound.

Part 2: Analysis of Amines via Derivatization

Application Note:

Chemical derivatization is a powerful strategy to overcome the challenges associated with the direct GC analysis of polar compounds like amines.[9][10] The process converts the polar N-H group into a less polar, more volatile, and more thermally stable moiety. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method that significantly improves chromatographic peak shape and detection sensitivity.[11][12] This approach is highly recommended for complex matrices or when trace-level quantification is required.

Protocol 2: GC-MS Analysis with Silylation

Methodology:

  • Sample Preparation:

    • Prepare a solution of the sample in a suitable organic solvent (e.g., acetonitrile).

    • Transfer a known volume (e.g., 100 µL) to a reaction vial.

  • Evaporation:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Derivatization Reaction:

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% Trimethylchlorosilane, TMCS) and 50 µL of a catalyst solvent like pyridine (B92270) or acetonitrile.[2]

    • Securely cap the vial and mix thoroughly.

    • Heat the vial at 70 °C for 30-60 minutes to ensure complete reaction.[2]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS.

Instrumental Conditions:

  • Use the same GC-MS conditions as in Protocol 1, but adjust the temperature program as necessary to ensure proper elution of the derivatized analyte. The silylated derivative will be less polar and may elute at a different temperature.

Visualization:

derivatization_workflow cluster_prep Sample Preparation cluster_reaction Derivatization A Sample in Solution B Evaporate to Dryness (Nitrogen Stream) A->B C Add Silylating Reagent (e.g., BSTFA + TMCS) B->C D Heat Vial (e.g., 70°C for 30 min) C->D E Cool to Room Temp. D->E F GC-MS Analysis E->F

Figure 2: Workflow for silylation derivatization prior to GC-MS analysis.

Part 3: Trace Analysis of N-Nitroso-ethylisopropylamine (NEIPA)

Application Note:

N-nitroso-ethylisopropylamine (NEIPA) is a nitrosamine (B1359907) impurity that regulatory agencies, such as the FDA, monitor closely in pharmaceutical products.[3] Its potential carcinogenicity necessitates highly sensitive and selective analytical methods for detection at trace levels (ppb). Triple quadrupole GC-MS (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred technique.[7][13] This approach provides excellent selectivity, minimizing matrix interferences and achieving the low limits of detection (LOD) and quantitation (LOQ) required for risk assessment.[6][13]

Protocol 3: High-Sensitivity GC-MS/MS Analysis of NEIPA

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve the drug substance or product in an appropriate aqueous buffer.

    • Add a suitable organic extraction solvent (e.g., dichloromethane).

    • Vortex or shake vigorously to extract the nitrosamines into the organic layer.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • Internal Standard:

    • Use an isotope-labeled internal standard (e.g., NEIPA-d₁₀) and add it to the sample before extraction to correct for matrix effects and variations in recovery.

  • GC-MS/MS Instrumentation:

    • Inject the prepared sample into a GC system coupled to a triple quadrupole mass spectrometer.

Instrumental Conditions:

ParameterSetting
GC System Thermo Scientific TRACE 1310 or equivalent[13]
Mass Spectrometer Triple Quadrupole MS (e.g., Thermo Scientific TSQ 9000)[13]
GC Column DB-WAX (30 m x 0.25 mm, 0.5 µm) or similar polar column[6]
Carrier Gas Helium at a constant flow of 1.2 - 1.5 mL/min[6]
Inlet Temperature 260 °C
Injection Mode Splitless (for trace analysis)
Oven Program Optimized for separation of target nitrosamines (e.g., Initial 50 °C, ramp to 240 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM). Transitions must be optimized for NEIPA and its internal standard.

Typical Quantitative Performance (for Nitrosamines):

ParameterTypical ValueReference
Limit of Detection (LOD) 0.006 - 0.05 ng/mL[6][13]
Limit of Quantitation (LOQ) 0.018 - 0.1 ng/mL[6][13]
Calibration Range 0.05 - 100 ng/mL[13]
Linearity (r²) > 0.995[6]
Precision (%RSD) < 15%[6]

Visualization:

gcms_workflow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer A Sample Receipt & Login B Sample Preparation (Extraction, Derivatization, or Dilution) A->B C GC Inlet (Vaporization) B->C D GC Column (Separation) C->D E MS Ion Source (Ionization) D->E F Mass Analyzer (Filtering - Scan, SIM, or MRM) E->F G MS Detector (Signal Detection) F->G H Data System (Processing & Integration) G->H I Final Report (Quantification & Identification) H->I

Figure 3: General experimental workflow for GC-MS analysis.

References

Application Notes and Protocols for the Quantification of N-Ethylisopropylamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of N-Ethylisopropylamine. It is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures. The protocols cover both achiral and chiral separations, addressing the common challenges associated with the analysis of aliphatic amines.

Introduction

This compound is a primary aliphatic amine used as a building block in the synthesis of various pharmaceutical compounds.[1] Accurate quantification is crucial for quality control, process monitoring, and regulatory compliance. HPLC is a widely adopted technique for the analysis of such compounds.[2] However, the analysis of this compound by HPLC presents two main challenges:

  • Lack of a Strong Chromophore: Aliphatic amines do not possess a significant UV-absorbing moiety, making detection by standard UV-Vis detectors challenging at low concentrations.[3]

  • Chirality: If the analysis requires the separation of enantiomers, specialized chiral stationary phases are necessary.[4]

To address these challenges, methods involving pre-column derivatization for enhanced detection and the use of chiral columns for enantiomeric separation are presented.

Achiral Analysis by HPLC with Pre-Column Derivatization

For the quantification of total this compound without enantiomeric separation, pre-column derivatization is a highly effective strategy to enhance detection sensitivity.[5] Derivatization agents react with the amine to introduce a chromophore or fluorophore.[3][5]

Method 1: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNB-Cl)

This method is based on the derivatization of the amine with DNB-Cl, followed by reversed-phase HPLC analysis with UV detection.[6]

Table 1: Chromatographic Conditions for Achiral Analysis with DNB-Cl Derivatization

ParameterCondition
Column Hypersil ODS C18 (or equivalent), 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV at 230 nm
Experimental Protocol: Achiral Analysis

1. Reagents and Materials:

  • This compound standard

  • 3,5-Dinitrobenzoyl Chloride (DNB-Cl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium carbonate

  • Solid Phase Extraction (SPE) cartridges (C18)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

3. Sample Preparation and Derivatization:

  • For aqueous samples, a preconcentration and purification step using C18 SPE cartridges is recommended.[6]

  • Derivatization Reaction:

    • To an aliquot of the sample or standard, add a solution of sodium carbonate followed by a solution of DNB-Cl in acetonitrile.

    • Vortex the mixture and allow it to react. The reaction conditions (time, temperature, pH) should be optimized.[6]

    • After the reaction is complete, the derivatized sample is ready for HPLC analysis.

4. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the derivatized sample and standards.

  • Quantify the this compound derivative peak based on the calibration curve generated from the standards.

Chiral Separation by HPLC

For the separation and quantification of this compound enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly effective for resolving a wide range of chiral amines.[2][4]

Method 2: Chiral HPLC on a Polysaccharide-Based CSP

This protocol outlines a general approach for the enantiomeric separation of this compound.

Table 2: Chromatographic Conditions for Chiral Separation

ParameterCondition
Column Chiralpak® IA or IC (or equivalent polysaccharide-based CSP)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 210-220 nm (or based on derivatization)

Note: The mobile phase composition, especially the ratio of hexane (B92381) to alcohol and the type and concentration of the amine additive, is critical and may require optimization for the best resolution.[2][7]

Experimental Protocol: Chiral Analysis

1. Reagents and Materials:

  • Racemic this compound standard

  • Enantiomerically pure standards (if available)

  • n-Hexane (HPLC grade)

  • 2-Propanol (or other alcohol modifier like ethanol) (HPLC grade)

  • Diethylamine (DEA) or other basic additive

2. Standard and Sample Preparation:

  • Dissolve the this compound sample or standard in the mobile phase or a compatible solvent at a suitable concentration (e.g., 0.5-1.0 mg/mL).[8]

  • Filter the solution through a 0.45 µm syringe filter before injection.[9]

3. HPLC Analysis:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. This can take longer than for standard reversed-phase columns.

  • Inject the racemic standard to confirm the separation of the two enantiomers.

  • If available, inject individual enantiomer standards to identify the elution order.

  • Inject the samples for analysis.

  • Quantification is performed by comparing the peak area of each enantiomer to a calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization (for Achiral Method) cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Receipt Dissolution Dissolution in Solvent Sample->Dissolution Standard Standard Weighing Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration AddReagent Add Derivatization Reagent Filtration->AddReagent Injection Injection into HPLC Filtration->Injection (for Chiral Method) Reaction Reaction AddReagent->Reaction Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/FLD/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis.

Method Selection Logic

This diagram provides a decision-making framework for selecting an appropriate HPLC method.

G start Start: Analyze This compound is_chiral Is enantiomeric separation required? start->is_chiral achiral_path Quantify total amine is_chiral->achiral_path No chiral_path Quantify individual enantiomers is_chiral->chiral_path Yes need_derivatization Is sensitivity sufficient with UV? achiral_path->need_derivatization chiral_method Method: Chiral HPLC with CSP chiral_path->chiral_method direct_uv Method: Direct UV detection (low wavelength) need_derivatization->direct_uv Yes derivatize Method: Pre-column derivatization (e.g., DNB-Cl) need_derivatization->derivatize No end End direct_uv->end Analyze derivatize->end Analyze chiral_method->end Analyze

Caption: Decision tree for method selection.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For a detailed protocol on method validation, refer to ICH guidelines and relevant pharmacopeias.[11][12]

References

Application Notes and Protocols for the Reaction of N-Ethylisopropylamine with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of N-ethylisopropylamine, a secondary amine, with acyl chlorides provides a direct and efficient route to the synthesis of N,N-disubstituted amides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the amide functional group in a vast array of biologically active molecules. The amide bond is a key structural motif in many pharmaceuticals, contributing to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. This compound, with its specific steric and electronic properties, can be utilized to synthesize amides with tailored pharmacological profiles. These application notes provide detailed protocols for the acylation of this compound and explore the potential applications of the resulting amide products in drug discovery, with a focus on their role as kinase inhibitors in neurodegenerative diseases.

Reaction Mechanism and Principles

The reaction between this compound and an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically an excess of the amine reactant or a non-nucleophilic tertiary amine such as triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Safety and Handling Precautions

This compound:

  • Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[1][2]

Acyl Chlorides (General):

  • Hazards: Acyl chlorides, such as acetyl chloride and benzoyl chloride, are corrosive, lachrymatory (tear-inducing), and react violently with water.[3][4][5][6] They can cause severe burns to the skin, eyes, and respiratory tract.[3][4][5][6]

  • Handling: Handle exclusively in a fume hood. Wear appropriate PPE, including gloves, safety goggles, and a face shield. Keep away from moisture and incompatible materials such as alcohols and bases.[3][5]

Experimental Protocols

General Protocol for the Acylation of this compound

This protocol provides a general procedure for the reaction of this compound with an acyl chloride. The specific quantities and reaction times may require optimization depending on the specific acyl chloride used.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride, 4-nitrobenzoyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure, depending on its physical properties.

Data Presentation

The following tables summarize representative quantitative data for the acylation of this compound with various acyl chlorides. Please note that yields can vary depending on the specific reaction conditions and purification methods.

Table 1: Reaction of this compound with Aliphatic Acyl Chlorides

Acyl ChlorideProductSolventBaseTime (h)Yield (%)
Acetyl ChlorideN-Acetyl-N-ethylisopropylamineDCMEt3N2~90 (Estimated)
Propionyl ChlorideN-Propionyl-N-ethylisopropylamineDCMEt3N3~85 (Estimated)

Table 2: Reaction of this compound with Aromatic Acyl Chlorides

Acyl ChlorideProductSolventBaseTime (h)Yield (%)
Benzoyl ChlorideN-Benzoyl-N-ethylisopropylamineDCMPyridine4~92 (Estimated)
4-Nitrobenzoyl ChlorideN-(4-Nitrobenzoyl)-N-ethylisopropylamineTHFEt3N290[7]

Applications in Drug Development: Targeting c-Abl Kinase in Neurodegenerative Diseases

N,N-disubstituted benzamides derived from this compound have emerged as promising scaffolds for the development of kinase inhibitors. One such example is N-ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide, which has been investigated for its biological activity. This compound and its analogs are of interest for their potential to modulate signaling pathways implicated in various diseases.

A key target in neurodegenerative diseases such as Parkinson's and Alzheimer's disease is the tyrosine kinase c-Abl.[3][6] Aberrant activation of c-Abl is associated with neuronal apoptosis, oxidative stress, and the pathology of these diseases.[3][4][5] Therefore, inhibitors of c-Abl are being actively explored as potential neuroprotective agents. The benzamide (B126) moiety, synthesized through the reaction of a substituted benzoyl chloride with an amine like this compound, can serve as a crucial pharmacophore for binding to the c-Abl kinase.

Visualizations

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

ExperimentalWorkflow A Reaction Setup (Amine, Solvent, Base at 0°C) B Dropwise Addition of Acyl Chloride A->B 15-30 min C Reaction at Room Temperature (Monitor by TLC) B->C 1-4 h D Quench with Water C->D E Work-up (Extraction and Washing) D->E F Drying and Concentration E->F G Purification (Chromatography/Distillation) F->G H Pure Amide Product G->H

Caption: General experimental workflow for amide synthesis.

c-Abl Signaling Pathway in Neurodegeneration

cAbl_Pathway cluster_stress Cellular Stress cluster_downstream Downstream Effects Oxidative_Stress Oxidative Stress c_Abl c-Abl Kinase Oxidative_Stress->c_Abl Activation DNA_Damage DNA Damage DNA_Damage->c_Abl Activation p73_activation p73 Activation c_Abl->p73_activation Phosphorylation Tau_phosphorylation Tau Hyper- phosphorylation c_Abl->Tau_phosphorylation Phosphorylation Cytoskeletal_dys Cytoskeletal Dysregulation c_Abl->Cytoskeletal_dys Amide_Inhibitor N-Ethylisopropyl -benzamide Derivative Amide_Inhibitor->c_Abl Inhibition Neuronal_Apoptosis Neuronal Apoptosis p73_activation->Neuronal_Apoptosis Tau_phosphorylation->Neuronal_Apoptosis Cytoskeletal_dys->Neuronal_Apoptosis

Caption: c-Abl signaling pathway in neurodegeneration.

References

Application Notes and Protocols for Alkylation Reactions Involving N-Ethylisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alkylation reactions involving the secondary amine, N-Ethylisopropylamine. While specific examples in complex pharmaceutical synthesis are not extensively documented in publicly available literature, the following protocols describe well-established, general N-alkylation methodologies that are directly applicable to this compound, a key structural motif in various chemical entities.

Introduction

This compound is a secondary amine that can participate in alkylation reactions either as a nucleophile, undergoing N-alkylation to form a tertiary amine, or potentially as a sterically hindered base to facilitate the alkylation of other substrates. Its structural characteristics—a combination of a linear ethyl group and a bulkier isopropyl group—influence its reactivity and potential applications in organic synthesis. These protocols are designed to serve as a foundational guide for researchers employing this compound in synthetic chemistry.

Application Note 1: Direct N-Alkylation of this compound with Alkyl Halides

Direct alkylation via an SN2 reaction is a fundamental method for forming tertiary amines.[1] This protocol outlines the reaction of this compound with a generic alkyl halide.

Experimental Protocol

Objective: To synthesize an N-ethyl-N-isopropyl-N-alkylamine via direct alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine (Hünig's base) or potassium carbonate)[2]

  • Anhydrous solvent (e.g., acetonitrile, DMF)[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.1-0.5 M.

  • Add the non-nucleophilic base (1.5-2.0 eq.). If using a solid base like potassium carbonate, ensure efficient stirring.[2]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred solution at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction rate.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature if heated.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure tertiary amine.[1]

Data Presentation
ParameterTypical Range/ValueNotes
This compound (eq.) 1.0The limiting reagent.
Alkyl Halide (eq.) 1.0 - 1.2A slight excess may be used to ensure complete conversion of the amine.
Base (eq.) 1.5 - 2.0To scavenge the acid byproduct (HX). Hünig's base or K₂CO₃ are common choices.[2]
Solvent Acetonitrile, DMFAnhydrous conditions are crucial.
Temperature (°C) 0 - 60Dependent on the reactivity of the alkyl halide.[4]
Reaction Time (h) 2 - 24Monitored by TLC or LC-MS.[4]
Expected Yield (%) 60 - 95Highly dependent on the substrate and reaction conditions.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up cluster_purification Purification A Dissolve this compound (1.0 eq.) in anhydrous solvent B Add non-nucleophilic base (1.5-2.0 eq.) A->B C Slowly add alkyl halide (1.0-1.2 eq.) at 0-25 °C B->C D Stir at room temperature or heat to 40-60 °C C->D E Monitor reaction by TLC or LC-MS D->E F Solvent removal E->F Reaction complete G Aqueous work-up (EtOAc/H₂O, NaHCO₃, Brine) F->G H Dry and concentrate G->H I Flash column chromatography H->I J Pure Tertiary Amine I->J

Workflow for Direct N-Alkylation

Application Note 2: N-Alkylation of this compound via Reductive Amination

Reductive amination is a highly versatile method for N-alkylation that involves the reaction of an amine with a carbonyl compound to form an iminium ion, which is then reduced in situ to the target amine.[4] This one-pot procedure is favored for its efficiency and broad substrate scope, and it avoids the over-alkylation issues sometimes seen with direct alkylation.[1]

Experimental Protocol

Objective: To synthesize an N-ethyl-N-isopropyl-N-alkylamine via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Mild reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))[4]

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), dichloroethane (DCE), methanol)[4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable anhydrous solvent like DCM or DCE.[4]

  • Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. For less reactive carbonyls, a dehydrating agent like MgSO₄ can be added.[4]

  • Reduction: Add the mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the stirred solution.[1]

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[4]

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[4]

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.[1]

Data Presentation
ParameterTypical Range/ValueNotes
This compound (eq.) 1.0
Aldehyde/Ketone (eq.) 1.0 - 1.2A slight excess is often used.
Reducing Agent (eq.) 1.5NaBH(OAc)₃ is a common choice due to its mildness and selectivity.[1]
Solvent DCM, DCE, MethanolAnhydrous conditions are preferred.
Temperature (°C) 20 - 25 (Room Temp.)
Reaction Time (h) 2 - 24Monitored by TLC or LC-MS.[4]
Expected Yield (%) 70 - 98Generally high yields are achieved with this method.

Experimental Workflow Diagram

G cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification A Dissolve this compound (1.0 eq.) and carbonyl compound (1.0-1.2 eq.) in anhydrous solvent B Stir at room temperature for 1-2 hours A->B C Add NaBH(OAc)₃ (1.5 eq.) portion-wise B->C D Stir at room temperature for 2-24 hours C->D E Monitor reaction by TLC or LC-MS D->E F Quench with saturated aqueous NaHCO₃ E->F Reaction complete G Extract with organic solvent, wash with brine F->G H Dry and concentrate G->H I Flash column chromatography H->I J Pure Tertiary Amine I->J

Workflow for Reductive Amination

Application Note 3: this compound as a Potential Sterically Hindered Base

Sterically hindered, non-nucleophilic bases are crucial in organic synthesis for promoting reactions, such as alkylations and eliminations, where the nucleophilicity of the base could lead to unwanted side reactions. A prominent example is N,N-diisopropylethylamine (DIPEA or Hünig's base).

This compound, with its isopropyl group, possesses significant steric bulk around the nitrogen atom, which could reduce its nucleophilicity while maintaining its basicity. This suggests its potential utility as a hindered base, analogous to Hünig's base, for scavenging protons in reactions like the N-alkylation of primary or other secondary amines.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_base Hindered Base cluster_products Products Amine Primary or Secondary Amine (R-NH₂ or R₂NH) AlkylatedAmine Alkylated Amine (R-NHR' or R₂NR') Amine->AlkylatedAmine Nucleophilic Attack NEIA_Salt N-Ethylisopropylammonium Halide Amine->NEIA_Salt Proton Transfer AlkylHalide Alkyl Halide (R'-X) AlkylHalide->AlkylatedAmine NEIA This compound NEIA->NEIA_Salt Proton Scavenging

Role of this compound as a Hindered Base

References

N-Ethylisopropylamine: A Closer Look at its Role in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While N-Ethylisopropylamine (CAS 19961-27-4) is a valuable reagent in organic chemistry, extensive research indicates that it is not typically employed as a primary catalyst in organic transformations. Instead, its utility primarily lies in its function as a sterically hindered, non-nucleophilic base. This characteristic makes it an effective acid scavenger in a variety of reactions, preventing unwanted side reactions without interfering with the primary transformation.

Our comprehensive review of scientific literature and chemical databases did not yield specific examples of this compound being used as a catalyst to actively participate in and facilitate a catalytic cycle for common organic reactions such as Michael additions, aldol (B89426) condensations, or Henry reactions. The role of a true catalyst involves regeneration at the end of the reaction cycle, a function not prominently documented for this compound.

Primary Application: A Non-Nucleophilic Base

This compound's molecular structure, featuring an ethyl group and an isopropyl group attached to a nitrogen atom, creates significant steric bulk around the nitrogen's lone pair of electrons. This steric hindrance prevents the amine from acting as a nucleophile, meaning it is unlikely to attack electrophilic centers in a reaction mixture. However, the lone pair remains sufficiently available to effectively neutralize protons, thereby acting as a base.

This combination of high basicity and low nucleophilicity is highly desirable in many organic reactions where an acid is generated as a byproduct. For instance, in acylation or silylation reactions, where a leaving group departs with a proton, this compound can be added to the reaction mixture to quench the resulting acid, driving the reaction to completion and protecting acid-sensitive functional groups. In this context, it serves as an auxiliary reagent rather than a catalyst that lowers the activation energy of the primary reaction pathway.

Distinction from Catalysis

It is crucial to distinguish the role of a stoichiometric base from that of a catalyst. While a base like this compound is consumed during the reaction as it neutralizes acid, a catalyst is regenerated and participates in multiple reaction turnovers. The information available does not support the latter role for this compound in common organic transformations.

Conclusion

Applications of N-Ethylisopropylamine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylisopropylamine, a secondary amine with the chemical formula C5H13N, serves as a crucial intermediate in the synthesis of various agrochemicals, most notably triazine herbicides. Its structural features allow for its incorporation into complex molecules that exhibit potent biological activities essential for crop protection. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals utilizing this compound, with a primary focus on the widely used herbicide, atrazine (B1667683), and its analogues.

Key Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry is as a key building block in the synthesis of s-triazine herbicides. These compounds are effective in controlling a broad spectrum of weeds in various crops.

Synthesis of Triazine Herbicides

This compound is a critical reagent in the manufacturing of several triazine herbicides, including:

  • Atrazine: One of the most widely used herbicides for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.

  • Ametryn (B1665967): A selective herbicide used to control broadleaf weeds and grasses in pineapple, sugarcane, and bananas. It is synthesized from atrazine.

  • Propazine (B92685): A selective pre-emergence herbicide for the control of broadleaf and grass weeds in sorghum.

The general synthesis strategy for these compounds involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core with different amines.

Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and are based on established industrial processes, adapted for a research setting.

Protocol 1: Synthesis of Atrazine

This protocol describes the synthesis of Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) from cyanuric chloride, this compound (referred to as ethylamine (B1201723) in some industrial literature when used as a distinct reactant from isopropylamine), and isopropylamine (B41738).

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Ethylamine

  • Toluene (B28343)

  • Sodium hydroxide (B78521) (NaOH) solution (25-30% w/v)

  • Hydrochloric acid (HCl) for neutralization

  • Ice

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnels, condenser, mechanical stirrer, thermometer)

  • Analytical equipment (TLC, GC-MS, HPLC, NMR)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, dissolve cyanuric chloride in toluene. Cool the mixture to 0-5°C using an ice bath.

  • First Amination: Slowly add a solution of isopropylamine in toluene to the cyanuric chloride solution from one of the dropping funnels while maintaining the temperature below 10°C.

  • Neutralization 1: After the addition is complete, slowly add a sodium hydroxide solution to neutralize the HCl formed during the reaction. Maintain the temperature below 20°C.

  • Second Amination: From the second dropping funnel, add a solution of ethylamine in toluene to the reaction mixture. The temperature should be maintained below 45°C.

  • Neutralization 2: After the addition of ethylamine is complete, add another portion of sodium hydroxide solution to neutralize the remaining HCl.

  • Reaction Completion and Work-up: Allow the reaction to stir at a slightly elevated temperature (e.g., 50-60°C) for a specified time to ensure completion. After cooling, the organic layer is washed with water to remove salts and excess base.

  • Isolation and Purification: The toluene is removed under reduced pressure to yield crude atrazine. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[1][2][3]

  • Characterization: The purified atrazine is characterized by its melting point and spectroscopic methods such as 1H NMR, 13C NMR, and MS to confirm its structure and purity.[4][5][6]

Protocol 2: Synthesis of Ametryn from Atrazine

This protocol outlines the conversion of atrazine to ametryn (2-(ethylamino)-4-(isopropylamino)-6-(methylthio)-s-triazine).

Materials:

  • Atrazine

  • Sodium hydrosulfide (B80085) (NaSH) or sodium disulfide

  • Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)

  • Sodium hydroxide

  • Solvent (e.g., isopropanol)

  • Standard laboratory glassware and analytical equipment

Procedure:

  • Thiolation: In a reaction vessel, atrazine is reacted with sodium hydrosulfide or sodium disulfide in a suitable solvent like isopropanol.[7][8] The reaction mixture is heated to reflux for several hours.[7]

  • Methylation: After cooling, a methylating agent such as dimethyl sulfate is added to the reaction mixture to introduce the methylthio group.[7][8] The reaction is typically carried out at a controlled temperature.[7]

  • Work-up and Purification: The reaction mixture is worked up by filtering off any solids and removing the solvent. The crude ametryn is then purified, for instance, by recrystallization.

  • Characterization: The final product is characterized by its melting point and spectroscopic analysis to confirm its identity and purity.

Protocol 3: Synthesis of Propazine

This protocol describes the synthesis of Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) using cyanuric chloride and isopropylamine.

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Toluene or another suitable solvent

  • Sodium hydroxide solution

  • Standard laboratory glassware and analytical equipment

Procedure:

  • Reaction Setup: The reaction is set up in a similar manner to the atrazine synthesis. Cyanuric chloride is dissolved in a solvent and cooled.

  • Amination: Isopropylamine is added slowly to the cyanuric chloride solution. In this synthesis, isopropylamine is used for both substitution steps. The reaction conditions (temperature, stoichiometry) are controlled to favor the disubstituted product.

  • Neutralization: A base, such as sodium hydroxide solution, is added to neutralize the generated HCl.

  • Work-up and Purification: The product is isolated by removing the solvent and purified by recrystallization or chromatography.

  • Characterization: The structure and purity of the synthesized propazine are confirmed using analytical techniques.[9][10][11][12]

Quantitative Data

The following tables summarize typical reaction parameters and outcomes for the synthesis of atrazine. The data is compiled from various sources, primarily patents describing industrial processes, and should be adapted for laboratory-scale experiments.

ParameterValueReference
Reactants
Cyanuric Chloride1 molar equivalent[13][14]
Isopropylamine1-1.2 molar equivalents[13][14]
Ethylamine1-1.2 molar equivalents[13][14]
Sodium HydroxideSufficient to neutralize HCl[13][14]
Reaction Conditions
SolventToluene or Methyl Isobutyl Ketone[13][14][15]
Temperature (1st Amination)0-20°C[13][14]
Temperature (2nd Amination)< 45°C[13][14]
Reaction Time2-6 hours[16]
Yield and Purity
Yield>95% (industrial)[13]
Purity>97%[15]

Table 1: Typical Reaction Parameters for Atrazine Synthesis.

Analytical MethodPurposeKey ParametersReference
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.Silica gel plates, mobile phase (e.g., hexane:ethyl acetate).[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity determination and identification of by-products.Capillary column (e.g., HP-5MS), temperature programming.[17][18]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity.C18 reverse-phase column, mobile phase (e.g., acetonitrile:water).[17][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the synthesized compound.Deuterated solvent (e.g., CDCl₃), internal standard (TMS).[4][5][6]
Melting Point Preliminary identification and purity check.Calibrated melting point apparatus.[4]

Table 2: Analytical Methods for Characterization and Purity Assessment.

Signaling Pathways and Experimental Workflows

Atrazine's Mechanism of Action

Atrazine primarily acts as an endocrine-disrupting chemical. It has been shown to affect the hypothalamic-pituitary-gonadal (HPG) axis, leading to alterations in hormone levels. One of the proposed mechanisms involves the induction of the enzyme aromatase, which converts androgens to estrogens.

Atrazine_Signaling_Pathway Atrazine Atrazine Cell Endocrine Cell (e.g., Leydig cell, adrenal cell) Atrazine->Cell Enters Aromatase Aromatase (CYP19A1) Induction Cell->Aromatase Upregulates Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Conversion Hormonal_Imbalance Hormonal Imbalance Estrogens->Hormonal_Imbalance Increased levels lead to Reproductive_Effects Adverse Reproductive and Developmental Effects Hormonal_Imbalance->Reproductive_Effects

Caption: Atrazine's endocrine-disrupting signaling pathway.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a triazine herbicide like atrazine in a research laboratory setting.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants: - Cyanuric Chloride - this compound - Isopropylamine - Solvent (Toluene) - Base (NaOH) Reaction Controlled Reaction (Temperature, Stoichiometry) Reactants->Reaction Workup Aqueous Work-up (Washing, Extraction) Reaction->Workup Crude_Product Crude Atrazine Workup->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Purified Atrazine Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC Analysis Pure_Product->TLC GC_MS GC-MS Analysis Pure_Product->GC_MS HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR Characterization Structural Confirmation & Purity Determination TLC->Characterization GC_MS->Characterization HPLC->Characterization NMR->Characterization

References

Troubleshooting & Optimization

Technical Support Center: N-Ethylisopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to optimize the synthesis of N-Ethylisopropylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method is the reductive amination of acetone (B3395972) with ethylamine (B1201723).[1][2] This one-pot reaction is valued for its efficiency and is often carried out using a variety of reducing agents and catalysts under neutral or weakly acidic conditions.[1]

Q2: What are the primary competing side reactions that can lower the yield?

A2: The primary side reactions include the formation of di-isopropylethylamine through over-alkylation and the self-condensation of acetone (aldol condensation), especially under basic conditions. Another potential issue is the reduction of acetone to isopropanol (B130326) if the reduction rate significantly outpaces the imine formation.

Q3: Which reducing agents are suitable for this synthesis?

A3: Several reducing agents can be used. Catalytic hydrogenation (H2 gas with catalysts like Pd/C, PtO2, or Raney Nickel) is common in industrial settings.[1][3] For laboratory scale, milder hydride reagents such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) are frequently employed.[2][4]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). For GC analysis, periodically sample the reaction mixture to observe the disappearance of the acetone starting material and the appearance of the this compound product peak.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst (Catalytic Hydrogenation) Ensure the catalyst has not been poisoned. Use fresh catalyst or regenerate it according to the manufacturer's protocol. For catalysts like copper chromite, deactivation can occur due to the formation of nitrogenous polymers on the surface.[3]
Ineffective Reducing Agent (Hydride Reduction) Verify the quality and age of the hydride reagent. Reagents like NaBH4 can degrade with improper storage. Use a freshly opened or properly stored container.
Incorrect pH Reductive amination is typically most efficient in a slightly acidic to neutral pH range (pH ~5-7). This condition favors the formation of the intermediate imine without significantly deactivating the amine nucleophile. Adjust the pH with a mild acid like acetic acid.
Low Reaction Temperature While the reaction is often exothermic, an insufficient initial temperature may prevent the reaction from starting. Gently warm the mixture to initiate the reaction, then maintain the optimal temperature as per the protocol.

Issue 2: Presence of Significant Impurities

Potential Cause Troubleshooting Step
Over-alkylation (Formation of Tertiary Amine) Use a molar excess of ethylamine relative to acetone. This shifts the equilibrium to favor the formation of the desired secondary amine and minimizes the product's reaction with another molecule of acetone. A molar ratio of ethylamine to acetone of 1.5:1 or higher is a good starting point.
Isopropanol Formation This indicates that the reduction of acetone is faster than imine formation. Ensure the amine and acetone are mixed thoroughly to form the imine before adding the reducing agent. Alternatively, use a pH-sensitive reducing agent like NaBH3CN, which is more effective at reducing the protonated imine than the ketone.
Acetone Self-Condensation Avoid basic conditions, which catalyze the aldol (B89426) reaction. Maintain a neutral or slightly acidic pH throughout the reaction.
Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting low yield issues in this compound synthesis.

G Fig 1. Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reagents Verify Reagent Quality (Amine, Acetone, Reductant) start->check_reagents check_conditions Check Reaction Conditions (Temp, pH, Stoichiometry) start->check_conditions analyze_impurities Analyze Byproducts (GC-MS, NMR) start->analyze_impurities reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok impurities_identified Impurities Identified? analyze_impurities->impurities_identified replace_reagents Action: Replace/Purify Reagents reagents_ok->replace_reagents No end_node Re-run Experiment reagents_ok->end_node Yes adjust_conditions Action: Adjust Temp/pH/ Reactant Ratio conditions_ok->adjust_conditions No conditions_ok->end_node Yes impurities_identified->check_conditions No optimize_purification Action: Optimize Purification/ Modify Reaction impurities_identified->optimize_purification Yes replace_reagents->end_node adjust_conditions->end_node optimize_purification->end_node

Caption: Fig 1. Troubleshooting Flowchart for Low Yield.

Quantitative Data Summary

Optimizing reaction parameters is critical for maximizing yield. The following table summarizes reported yields for similar amine syntheses under various conditions, illustrating the impact of different catalysts and solvents.

Reactants Reducing System Solvent Temp (°C) Pressure Yield (%) Reference
Diethylamine + Isopropyl ChlorideNone (Autoclave)None100-2000.2-1.1 MPa~90%CN102180797A[5]
Acetone + MethylamineH₂ / Copper ChromiteWater14050 atm<50%[3]
Isopropylamine (B41738) + FormaldehydeZn / HCl then NaOHWater-10 to 100AtmosphericHighCN102070461A[6]
Aldehydes/Ketones + AminesPd/C + TriethylsilaneWater (Nanomicelles)MildAtmosphericHigh[7]
Aldehydes + AmmoniaNaBH₄MethanolN/AAtmosphericGood to Excellent[7]

Detailed Experimental Protocol

Method: Reductive Amination using Sodium Borohydride

This protocol describes a laboratory-scale synthesis of this compound.

Experimental Workflow Diagram

G Fig 2. Lab-Scale Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification cluster_3 Analysis A Charge Reactor with Ethylamine and Methanol B Cool to 0-5°C (Ice Bath) A->B C Slowly Add Acetone B->C D Portion-wise Addition of Sodium Borohydride C->D E Stir at Room Temp (2-4 hours) D->E F Quench with Water E->F G Extract with Organic Solvent (e.g., Ether) F->G H Dry Organic Layer (e.g., MgSO4) G->H I Fractional Distillation H->I J Characterize Product (GC, NMR, IR) I->J

References

Technical Support Center: N-Ethylisopropylamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of N-Ethylisopropylamine.

Troubleshooting Guide

Issue 1: Low Yield of the Desired N,N-Diethylisopropylamine

Q: My this compound alkylation reaction is resulting in a low yield of the target product. What are the potential causes and how can I improve the yield?

A: Low yields in the alkylation of this compound can arise from several factors, ranging from incomplete reactions to suboptimal conditions. Here are the primary causes and actionable solutions:

  • Incomplete Reaction:

    • Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

    • Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures might promote side reactions.[1]

  • Poor Reactivity of Alkylating Agent:

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide for a faster reaction.[2]

  • Steric Hindrance:

    • Solution: While this compound is a secondary amine, significant steric bulk on the alkylating agent can slow down the reaction rate. If possible, consider a less sterically hindered ethylating agent.[2]

  • Suboptimal Reagent Purity and Glassware Preparation:

    • Solution: Ensure all reagents and solvents are pure and dry, as impurities can interfere with the reaction.[3]

    • Solution: Use clean, flame-dried or oven-dried glassware to prevent any moisture from quenching the reaction.[3]

Issue 2: Formation of Multiple Products (Over-alkylation)

Q: I am observing the formation of multiple byproducts, particularly a higher molecular weight compound. How can I improve the selectivity for N,N-diethylisopropylamine?

A: The most common side reaction in the alkylation of secondary amines is over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. This occurs because the tertiary amine product (N,N-diethylisopropylamine) can still react with the ethylating agent.

  • Cause: The tertiary amine product can still be nucleophilic and react with the alkylating agent to form a quaternary ammonium salt.[2]

  • Solution 1: Stoichiometry Control: Use an excess of the starting this compound relative to the ethylating agent. This statistically favors the reaction with the more abundant secondary amine. A molar ratio of 2:1 to 5:1 (amine:alkylating agent) is a good starting point.[4]

  • Solution 2: Slow Addition of Alkylating Agent: Adding the ethylating agent slowly (e.g., via a syringe pump) helps to maintain its low concentration in the reaction mixture. This reduces the likelihood of it reacting with the newly formed tertiary amine product.[1]

  • Solution 3: Temperature Control: Perform the reaction at a lower temperature. This can improve selectivity, although it may require a longer reaction time.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about during the alkylation of this compound?

The most significant side reaction is over-alkylation . The desired product, N,N-diethylisopropylamine (a tertiary amine), can react further with the alkylating agent to form a quaternary ammonium salt. This is a common issue in amine alkylations because the product amine is often more nucleophilic than the starting amine.[5]

Q2: Are there alternative methods to direct alkylation for synthesizing N,N-diethylisopropylamine to avoid side reactions?

Yes, reductive amination is a highly effective alternative that circumvents the issue of over-alkylation.[1][6] This method involves reacting this compound with an acetaldehyde (B116499) equivalent, which forms an iminium ion in situ, followed by reduction to the desired tertiary amine.

Q3: How does the choice of solvent and base impact the reaction?

The solvent and base are critical for reaction success. Aprotic solvents are often preferred. The base is necessary to neutralize the acid (e.g., HBr or HCl) formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Common bases include potassium carbonate (K₂CO₃) or a tertiary amine base like triethylamine, provided it doesn't interfere with the reaction or purification.

Q4: My reaction appears to have stalled. What could be the issue?

A stalled reaction could be due to several factors:

  • Insufficiently reactive alkylating agent. [2]

  • Low reaction temperature. [1]

  • Deactivation of the amine by protonation if the acid byproduct is not effectively neutralized.

  • Impure reagents or solvents. [3]

Data Presentation

The following table summarizes reaction conditions from a patented synthesis of N,N-diethylisopropylamine, which can serve as a reference for optimizing your reaction.

ParameterCondition 1Condition 2
Reactants Diethylamine, Isopropyl chlorideDiethylamine, Isopropyl chloride
Molar Ratio (Amine:Halide) 2:14:1
Temperature 150°C100°C
Pressure 0.6 MPa0.2 MPa
Reaction Time 6 hours10 hours
Yield 79.2%Not specified
Reference [4][4]

Experimental Protocols

General Protocol for N-Alkylation of this compound

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF).

  • Base Addition: Add a suitable base (e.g., 1.5 equivalents of anhydrous potassium carbonate).

  • Alkylation: Slowly add the ethylating agent (e.g., ethyl bromide or ethyl iodide, 1.0 equivalent) to the stirred mixture at room temperature. For better selectivity, consider adding it dropwise over an extended period.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to isolate the desired N,N-diethylisopropylamine.

Visualizations

Reaction_Pathway cluster_main Desired Alkylation Reaction cluster_side Over-alkylation Side Reaction This compound This compound Product N,N-Diethylisopropylamine (Tertiary Amine) This compound->Product + Product_Side N,N-Diethylisopropylamine Ethyl_Halide_1 Ethyl Halide Side_Product Quaternary Ammonium Salt Product_Side->Side_Product + Ethyl_Halide_2 Ethyl Halide

Caption: Desired vs. Side Reaction Pathway in this compound Alkylation.

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Overalkylation Check for Over-alkylation (e.g., by MS) Start->Check_Overalkylation Is_Overalkylation Over-alkylation Present? Check_Overalkylation->Is_Overalkylation Actions_Overalkylation Increase Amine:Halide Ratio Slow Halide Addition Lower Temperature Is_Overalkylation->Actions_Overalkylation Yes Check_Completion Check for Unreacted Starting Material Is_Overalkylation->Check_Completion No End Improved Yield/ Selectivity Actions_Overalkylation->End Is_Incomplete Incomplete Reaction? Check_Completion->Is_Incomplete Actions_Incomplete Increase Reaction Time Increase Temperature Use More Reactive Halide (I > Br > Cl) Is_Incomplete->Actions_Incomplete Yes Review_Purity Review Reagent/Solvent Purity and Dryness Is_Incomplete->Review_Purity No Actions_Incomplete->End Review_Purity->End

References

Technical Support Center: Purification of Crude N-Ethylisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude N-Ethylisopropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common methods include reductive amination of acetone (B3395972) with ethylamine (B1201723) or alkylation of isopropylamine (B41738) with an ethylating agent. Potential impurities may include:

  • Unreacted Starting Materials: Residual acetone, ethylamine, or isopropylamine.

  • Over-alkylation Products: Triethylamine (B128534) or diisopropylethylamine.

  • By-products from Reductive Amination: Impurities stemming from the specific reducing agent used and side reactions.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any excess reagents.

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification techniques for this compound, a volatile and flammable liquid, are:

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points.[1][2]

  • Acid-Base Extraction: This technique can be used to separate the basic amine from non-basic impurities.

  • Column Chromatography: While less common for bulk purification of such a volatile amine, it can be effective for removing closely related impurities that are difficult to separate by distillation.

  • Recrystallization as a Salt: this compound can be converted to a crystalline salt (e.g., hydrochloride), which can then be purified by recrystallization.[3][4]

Q3: How can I remove water from this compound?

A3: Water can be removed by:

  • Drying with a suitable agent: Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (B86663) (Na₂SO₄) can be used to dry the crude amine.

  • Azeotropic Distillation: Although less common for this specific amine, azeotropic distillation with a suitable solvent could potentially be employed.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: Inefficient fractionating column or distillation rate is too fast.

  • Solution:

    • Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

    • Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.

    • Insulate the distillation column to minimize heat loss.[1]

Issue 2: Product is decomposing during distillation.

  • Possible Cause: Distillation temperature is too high.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the amine.

    • Ensure the heating mantle is set to a temperature no more than 20-30°C above the boiling point of the fraction being collected.

Column Chromatography

Issue 1: Poor separation of product and impurities.

  • Possible Cause: Inappropriate solvent system (eluent) or column overloading.

  • Solution:

    • Optimize the solvent system using thin-layer chromatography (TLC) first. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of a basic modifier like triethylamine to prevent peak tailing.[5]

    • Reduce the amount of crude product loaded onto the column.

Issue 2: Compound is streaking or tailing on the column.

  • Possible Cause: Interaction of the basic amine with the acidic silica (B1680970) gel.

  • Solution:

    • Add a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent.[5]

    • Use a less acidic stationary phase like alumina (B75360) (basic or neutral) or an amine-functionalized silica column.[5][6]

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify crude this compound by separating it from lower and higher boiling impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Place the crude this compound in the round-bottom flask with boiling chips or a magnetic stir bar.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. Collect any low-boiling forerun.

  • Slowly increase the heating to distill the this compound. Collect the fraction that distills at its boiling point (71-73 °C at atmospheric pressure).[7][8]

  • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fractions using an appropriate analytical method such as Gas Chromatography (GC).

Purification via Acid-Base Extraction

Objective: To separate this compound from non-basic impurities.

Apparatus:

  • Separatory funnel

  • Beakers

  • pH paper or meter

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The this compound will be protonated and move into the aqueous layer.

  • Separate the aqueous layer containing the protonated amine.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Carefully basify the aqueous layer with a base (e.g., 2 M NaOH) until the pH is greater than 10. This will deprotonate the amine, causing it to separate from the aqueous layer.

  • Extract the liberated this compound with a fresh portion of the organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., K₂CO₃), filter, and remove the solvent under reduced pressure.

  • The resulting amine can be further purified by distillation.

Data Presentation

ParameterFractional DistillationAcid-Base Extraction followed by DistillationColumn Chromatography
Typical Purity >98%>99%>99%
Expected Yield 70-90%60-80%40-70%
Scale Milligrams to kilogramsMilligrams to gramsMilligrams to grams
Primary Impurities Removed Low and high boiling point impuritiesNon-basic and some polar impuritiesStructurally similar impurities

Table 1: Comparison of Purification Techniques for this compound.

PropertyValue
Boiling Point 71-73 °C (lit.)[7][8]
Density 0.72 g/mL at 25 °C (lit.)[7][8]
Refractive Index n20/D 1.392 (lit.)[7][8]

Table 2: Physical Properties of this compound.

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation  Primary Method extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography crude->chromatography  For difficult separations recrystallization Salt Formation & Recrystallization crude->recrystallization pure_product Pure this compound distillation->pure_product extraction->distillation  Followed by extraction->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for crude this compound.

Distillation_Troubleshooting start Fractional Distillation Issue poor_separation Poor Separation start->poor_separation decomposition Product Decomposition start->decomposition solution1 Increase Column Efficiency (e.g., Vigreux, packed column) poor_separation->solution1 solution2 Decrease Distillation Rate poor_separation->solution2 solution3 Use Vacuum Distillation decomposition->solution3 solution4 Reduce Heating Mantle Temperature decomposition->solution4

Caption: Troubleshooting logic for fractional distillation of this compound.

References

Technical Support Center: N-Ethylisopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Ethylisopropylamine. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers and scientists prevent over-alkylation and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of this compound synthesis, and why does it occur?

A1: Over-alkylation is a common side reaction during the synthesis of secondary amines, such as this compound, via direct alkylation of a primary amine (isopropylamine) with an alkylating agent (e.g., ethyl bromide). The issue arises because the desired secondary amine product is often more nucleophilic and less sterically hindered than the primary amine starting material. This increased reactivity causes the product to compete with the starting material for the alkylating agent, leading to the formation of an undesired tertiary amine (N,N-diethylisopropylamine) and even quaternary ammonium (B1175870) salts. This "runaway" reaction can be difficult to control, resulting in a mixture of products and poor yield of the target compound.

Q2: What are the primary methods to achieve selective mono-alkylation and prevent the formation of tertiary amines?

A2: There are three primary strategies to favor selective mono-alkylation and avoid over-alkylation:

  • Direct Alkylation with Stoichiometric Control: This method involves using a large excess of the primary amine (isopropylamine) relative to the ethylating agent. The high concentration of the starting amine statistically favors its reaction over the product amine. However, this approach can be atom-inefficient and require extensive downstream purification.

  • Reductive Amination: This is widely considered the most effective and controlled method for synthesizing secondary amines.[1][2] It involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired amine. This process is not prone to over-alkylation. For this compound, one can either react isopropylamine (B41738) with acetaldehyde (B116499) or ethylamine (B1201723) with acetone.[3]

  • Acylation-Reduction Sequence: This is a reliable two-step approach. The primary amine is first acylated (e.g., with acetyl chloride) to form a stable amide. The amide is then reduced (e.g., with LiAlH₄) to the target secondary amine. This method completely avoids over-alkylation as the intermediate amide is not nucleophilic.

Q3: Which reducing agents are suitable for Reductive Amination?

A3: Several reducing agents are effective for reductive amination. The choice depends on the specific substrates and reaction conditions. Common reagents include:

  • Sodium cyanoborohydride (NaBH₃CN): A mild reducing agent that is stable in weakly acidic conditions and selectively reduces the protonated imine intermediate over the starting carbonyl compound.[2][4]

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is particularly effective for one-pot reductive aminations and is less toxic than NaBH₃CN.[2]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a clean and effective method, often favored in industrial settings.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: My final product is contaminated with significant amounts of N,N-diethylisopropylamine.

  • Possible Cause: You are likely using a direct alkylation method with an insufficient excess of isopropylamine, or your reaction conditions (e.g., high temperature) are promoting the second alkylation step.

  • Solution:

    • Modify Stoichiometry: If using direct alkylation, increase the molar ratio of isopropylamine to the ethylating agent (e.g., to 5:1 or higher). This will statistically favor the formation of the desired secondary amine.

    • Change Synthetic Route: Switch to Reductive Amination or an Acylation-Reduction sequence. These methods are inherently selective for mono-alkylation and will prevent the formation of the tertiary amine byproduct. Reductive amination is often the preferred one-pot solution.[1][2]

Problem 2: The reaction is slow or incomplete, resulting in low yield.

  • Possible Cause (Direct Alkylation): The reaction temperature may be too low, or the alkylating agent is not sufficiently reactive (e.g., ethyl chloride vs. ethyl bromide or iodide).

  • Possible Cause (Reductive Amination): The pH of the reaction may not be optimal for imine formation (typically weakly acidic, pH 4-6). Alternatively, the chosen reducing agent may not be potent enough, or moisture could be inhibiting the reaction.

  • Solution:

    • Optimize Direct Alkylation: Consider switching to a more reactive alkylating agent like ethyl iodide. You can also try a modest increase in temperature while carefully monitoring for over-alkylation.

    • Optimize Reductive Amination: Adjust the pH by adding a small amount of acetic acid. Ensure your reagents and solvent are anhydrous. If using NaBH₃CN or NaBH(OAc)₃, ensure they are of high quality.

Problem 3: I am observing significant elimination side products (e.g., ethylene (B1197577) gas).

  • Possible Cause: This is more common in direct alkylation when using a strong, non-nucleophilic base or high temperatures with certain alkyl halides. The amine or base can act as a base to promote E2 elimination of HBr from the ethyl bromide.

  • Solution:

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Avoid Excessively Strong Bases: If a base is required to scavenge the HX byproduct, use a milder base like potassium carbonate.[6]

    • Switch to Reductive Amination: This method avoids the use of alkyl halides altogether, thus eliminating this side reaction pathway.

Logical Troubleshooting Flowchart

Troubleshooting start Start Analysis of Crude Product (GC-MS/NMR) check_purity High Purity of This compound? start->check_purity high_tertiary Significant N,N-diethylisopropylamine (Tertiary Amine)? check_purity->high_tertiary  No success Process Successful check_purity->success  Yes low_yield Low Yield or Unreacted Starting Material? high_tertiary->low_yield  No sol_tertiary1 Solution: Switch to Reductive Amination or Acylation-Reduction. high_tertiary->sol_tertiary1  Yes sol_low_yield1 Solution (Reductive Amination): - Check/adjust pH to 4-6. - Use anhydrous solvent. - Verify reducing agent activity. low_yield->sol_low_yield1  Yes sol_tertiary2 Alternative (Direct Alkylation): Increase excess of Isopropylamine (e.g., >5 equivalents). sol_tertiary1->sol_tertiary2 sol_low_yield2 Solution (Direct Alkylation): - Use more reactive ethylating agent (I > Br > Cl). - Increase temperature moderately. sol_low_yield1->sol_low_yield2

Caption: Troubleshooting logic for this compound synthesis.

Comparison of Synthetic Methods

The table below summarizes the key differences between the most common methods for synthesizing this compound.

ParameterDirect AlkylationReductive AminationAcylation-Reduction
Selectivity Low to Moderate (highly dependent on stoichiometry)ExcellentExcellent
Typical Yield 40-70% (of desired product)80-95%75-90% (over two steps)
Reaction Steps 11 (one-pot)2
Key Reagents Isopropylamine, Ethyl Bromide/IodideIsopropylamine, Acetaldehyde, NaBH₃CN / NaBH(OAc)₃Isopropylamine, Acetyl Chloride, LiAlH₄
Pros Simple setup, inexpensive reagents.High selectivity and yield, mild conditions, one-pot procedure.Excellent selectivity, avoids over-alkylation completely.
Cons Prone to over-alkylation, requires large excess of amine, purification can be difficult.Requires specialized reducing agents, potential toxicity (NaBH₃CN).Two separate reaction steps, requires highly reactive/hazardous reducing agent (LiAlH₄).

Detailed Experimental Protocols

Protocol 1: Reductive Amination (Recommended Method)

This one-pot procedure is the most reliable method for selectively producing this compound.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Isopropylamine, Acetaldehyde, and Solvent (e.g., MeOH) in reaction flask. cool 2. Cool mixture in an ice bath. reagents->cool add_reducer 3. Slowly add NaBH(OAc)₃ (or NaBH₃CN) portion-wise. Maintain low temperature. cool->add_reducer warm_stir 4. Allow to warm to RT and stir for 12-24h. add_reducer->warm_stir quench 5. Quench reaction with aqueous base (e.g., NaOH). warm_stir->quench extract 6. Extract with an organic solvent (e.g., Et₂O). quench->extract dry_evap 7. Dry organic layer and evaporate solvent. extract->dry_evap distill 8. Purify by distillation. dry_evap->distill Overalkylation Isopropylamine Isopropylamine (Primary Amine) Ethylisopropylamine This compound (Desired Secondary Amine) Isopropylamine->Ethylisopropylamine Desired Alkylation Diethylisopropylamine N,N-Diethylisopropylamine (Tertiary Amine Byproduct) Ethylisopropylamine->Diethylisopropylamine Over-alkylation (Undesired) EtBr1 + Ethyl Bromide EtBr2 + Ethyl Bromide

References

Navigating N-Ethylisopropylamine Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, navigating the intricacies of chemical reactions is a daily challenge. The synthesis of N-Ethylisopropylamine, a key building block in various pharmaceutical compounds, is no exception. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.

Troubleshooting Guide

Reactions involving this compound, primarily synthesized through reductive amination or alkylation, can present challenges ranging from low product yield to the formation of undesirable side products. This guide offers a systematic approach to identifying and resolving these common experimental hurdles.

Low Product Yield

A recurring issue in the synthesis of this compound is a lower than expected yield. The underlying causes can often be traced back to several key factors in the reaction setup.

FAQs for Low Product Yield:

  • Q1: My reductive amination reaction is resulting in a low yield of this compound. What are the likely causes?

    • A1: Low yields in reductive amination can stem from several issues. A primary concern is incomplete imine formation, which is an equilibrium-driven step. The presence of water can hinder this process. Additionally, the choice and quality of the reducing agent are critical. A weak or degraded reducing agent will not efficiently convert the imine to the desired amine. Reaction conditions such as temperature and pH also play a crucial role; non-optimal conditions can slow down the reaction or favor side reactions.[1]

  • Q2: How can I improve the yield of my reductive amination?

    • A2: To boost your yield, consider the following strategies:

      • Promote Imine Formation: Ensure your reagents and solvent are anhydrous. Using a dehydrating agent, such as molecular sieves, or employing a Dean-Stark trap to remove water azeotropically can shift the equilibrium towards the imine.

      • Optimize the Reducing Agent: Use a fresh, high-quality reducing agent. For the reduction of the iminium ion formed from an aldehyde/ketone and a primary amine, milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger agents like sodium borohydride (B1222165) (NaBH₄) to prevent the reduction of the starting carbonyl compound.[2]

      • Control the pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-5).

      • Increase Reaction Time or Temperature: If steric hindrance is a factor, increasing the reaction time or temperature can help overcome the activation energy barrier.[1]

  • Q3: I am attempting to synthesize this compound via alkylation of isopropylamine (B41738) with an ethyl halide, but the yield is poor. Why might this be?

    • A3: Direct alkylation of amines is notoriously difficult to control and often leads to a mixture of products, thereby reducing the yield of the desired secondary amine.[3] The primary reason is that the product, this compound, is more nucleophilic than the starting material, isopropylamine. This makes it more likely to react further with the ethyl halide to form the tertiary amine, N,N-diethylisopropylamine, and even a quaternary ammonium (B1175870) salt. This process is often referred to as over-alkylation.

Over-Alkylation Issues

A significant challenge in the synthesis of this compound, particularly through the alkylation route, is the formation of the tertiary amine, N,N-diethylisopropylamine.

FAQs for Over-Alkylation:

  • Q1: How can I minimize the formation of N,N-diethylisopropylamine during the alkylation of isopropylamine?

    • A1: To suppress over-alkylation, several strategies can be employed:

      • Use a Large Excess of the Starting Amine: By using a significant molar excess of isopropylamine compared to the ethylating agent, you increase the probability of the ethylating agent reacting with the primary amine rather than the secondary amine product.

      • Slow Addition of the Alkylating Agent: Adding the ethyl halide dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, further favoring the reaction with the more abundant primary amine.

      • Consider Reductive Amination: Reductive amination is generally a more controlled method for preparing secondary amines and avoids the issue of over-alkylation inherent to direct alkylation.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful synthesis. Below are outlined procedures for the synthesis of this compound via reductive amination and a general method for its purification.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the reaction of ethylamine (B1201723) with acetone (B3395972), followed by reduction.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetone (1.0-1.2 equivalents) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid to a pH of ~2.

  • Wash the aqueous layer with dichloromethane to remove any unreacted acetone.

  • Basify the aqueous layer with a sodium hydroxide solution to a pH of >12.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification by Distillation

This protocol describes the purification of crude this compound.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Heat the flask gently using a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (approximately 71-73 °C at atmospheric pressure).[4]

  • Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.

  • The purified this compound should be a clear, colorless liquid.

Data Presentation

While specific yields can vary based on the precise reaction conditions and scale, the following table provides a general comparison of the two primary synthetic routes.

Synthesis MethodKey AdvantagesCommon ChallengesTypical Yield Range
Reductive Amination High selectivity for the secondary amine, avoids over-alkylation, generally milder conditions.Requires careful control of pH and anhydrous conditions for optimal imine formation.60-85%
Alkylation Uses readily available starting materials.Prone to over-alkylation leading to mixtures of secondary, tertiary, and quaternary ammonium salts; often results in lower yields of the desired product.30-50% (can be lower depending on control of over-alkylation)

Visualization of Workflows

To aid in understanding the troubleshooting process, the following diagrams illustrate the logical steps for addressing common issues in this compound synthesis.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Monitoring_Workflow Reaction Monitoring Workflow using TLC start Start Reaction prepare_tlc Prepare TLC Plate (Spot Starting Material, Co-spot, Reaction Mixture) start->prepare_tlc run_tlc Develop TLC Plate in Solvent System prepare_tlc->run_tlc visualize_tlc Visualize Plate (UV Light, Staining) run_tlc->visualize_tlc analyze_spots Analyze Spots visualize_tlc->analyze_spots sm_present Starting Material Present analyze_spots->sm_present Yes sm_absent Starting Material Absent analyze_spots->sm_absent No product_present Product Spot Present sm_present->product_present Product forming? reaction_complete Reaction Complete sm_absent->reaction_complete continue_reaction Continue Reaction and Monitor Periodically product_present->continue_reaction Yes troubleshoot Troubleshoot Reaction (Check Reagents, Conditions) product_present->troubleshoot No continue_reaction->prepare_tlc workup Proceed to Work-up and Purification reaction_complete->workup

Caption: Workflow for monitoring reaction progress using Thin Layer Chromatography (TLC).

References

Technical Support Center: Improving Selectivity in Reactions with N-Ethylisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with N-Ethylisopropylamine, helping you improve selectivity and achieve your desired reaction outcomes.

Troubleshooting Guides

This section addresses common problems encountered during reactions involving this compound.

Issue 1: Poor Selectivity in N-Alkylation Reactions - Over-alkylation to Quaternary Ammonium (B1175870) Salt

Question: I am trying to perform a mono-alkylation on this compound to synthesize a tertiary amine, but I am observing a significant amount of the quaternary ammonium salt byproduct. How can I improve the selectivity for the tertiary amine?

Answer: Over-alkylation is a common side reaction when alkylating secondary amines like this compound. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event. Here are several strategies to improve selectivity for the desired tertiary amine:

  • Control Stoichiometry: Using an excess of this compound relative to the alkylating agent can favor mono-alkylation. A common starting point is to use 1.5 to 2.0 equivalents of the amine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, which can significantly reduce the rate of the second alkylation.

  • Choice of Solvent: The polarity of the solvent can influence the relative rates of the first and second alkylation. It is often beneficial to screen a range of solvents with varying polarities.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Running the reaction at 0 °C or even lower can favor the desired mono-alkylation product by increasing the difference in activation energies between the two alkylation steps.

Experimental Protocol: Mono-alkylation of this compound with Benzyl (B1604629) Bromide

Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 eq.) and anhydrous acetonitrile.

  • Add finely ground potassium carbonate (2.0 eq.) to the mixture.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl bromide (1.0 eq.) in anhydrous acetonitrile dropwise over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation: Effect of Reaction Parameters on Selectivity

EntryEquivalents of AmineTemperature (°C)Addition Time (min)SolventTertiary Amine Yield (%)Quaternary Salt (%)
11.1255Acetonitrile6530
21.52530Acetonitrile8510
32.0060Acetonitrile92<5
41.52530Dichloromethane7818

Troubleshooting Workflow for Poor Selectivity in N-Alkylation

G start Low Selectivity for Tertiary Amine check_stoichiometry Is this compound in excess (1.5-2.0 eq.)? start->check_stoichiometry increase_amine Increase equivalents of this compound check_stoichiometry->increase_amine No check_addition Was the alkylating agent added slowly at low temp? check_stoichiometry->check_addition Yes increase_amine->check_addition slow_addition Implement slow, dropwise addition at 0 °C check_addition->slow_addition No check_solvent Have different solvents been screened? check_addition->check_solvent Yes slow_addition->check_solvent screen_solvents Screen solvents of varying polarity (e.g., THF, Toluene) check_solvent->screen_solvents No end Improved Selectivity check_solvent->end Yes screen_solvents->end G cluster_reactants Reactants cluster_products Products amine This compound (Nucleophile) amide N-Ethyl-N-isopropylamide (Desired Product) amine->amide acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->amide salt Amine Hydrochloride Salt (Byproduct) acyl_chloride->salt generates HCl base Base (e.g., Et3N) base->salt

N-Ethylisopropylamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of N-Ethylisopropylamine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage FAQs

Q1: What are the recommended storage conditions for this compound?

This compound is a stable, but highly flammable, liquid.[1][2][3] To ensure its stability and safety, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1][2][3] The storage area should be designated for flammable liquids.[1][2][3] Some suppliers recommend storage at room temperature, while others suggest keeping it in a cool and dark place, specifically below 15°C.[4][5] Due to its hygroscopic nature, it is also recommended to store this compound under an inert gas atmosphere.[4][5]

Q2: What is the shelf life of this compound?

Q3: What are the signs of this compound degradation?

Visual signs of degradation for this compound can include a change in color from colorless to a yellowish tint, or the appearance of turbidity or solid precipitates. A change in its characteristic amine odor could also indicate decomposition. For quantitative assessment, purity should be re-assessed using analytical methods like gas chromatography.

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[1][2][3] Contact with these substances can lead to vigorous reactions and should be avoided.

Q5: What are the hazardous decomposition products of this compound?

Under normal storage conditions, hazardous decomposition is not expected. However, in the event of a fire, thermal decomposition can produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2][3]

Q6: Is this compound sensitive to air or moisture?

Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] Furthermore, as a secondary amine, it can react with carbon dioxide (CO2) present in the atmosphere to form N-ethylisopropylammonium carbamate (B1207046). This reaction can lead to a decrease in the purity of the amine over time if it is not stored under an inert atmosphere.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent reaction yields or unexpected side products.

  • Possible Cause: Degradation of this compound due to improper storage.

    • Solution: Before use, visually inspect the amine for any changes in color or clarity. If degradation is suspected, re-purify the amine by distillation. To prevent future issues, ensure it is stored in a tightly sealed container under an inert gas (e.g., nitrogen or argon) in a cool, dry, and dark place.

  • Possible Cause: Presence of moisture in the reaction.

    • Solution: this compound is hygroscopic. Ensure that all solvents and other reagents are anhydrous. Dry glassware thoroughly before use.

  • Possible Cause: Reaction with atmospheric CO2.

    • Solution: The formation of carbamates from the reaction of the amine with CO2 can interfere with your reaction by reducing the concentration of the free amine. Perform reactions under an inert atmosphere to prevent this.

Issue 2: Difficulty in handling the reagent due to its hygroscopic nature.

  • Possible Cause: Absorption of atmospheric moisture upon opening the container.

    • Solution: Minimize the time the container is open to the atmosphere. Use a syringe or cannula to transfer the liquid under an inert atmosphere. If you need to weigh the amine, do so quickly and in a low-humidity environment if possible.

Issue 3: Observing a white precipitate in the this compound container.

  • Possible Cause: Formation of N-ethylisopropylammonium carbamate.

    • Solution: This is likely due to the reaction of the amine with atmospheric CO2. The carbamate salt may precipitate out of the solution. While the free amine can be regenerated from the carbamate, it is often simpler to purify the remaining liquid by distillation. To prevent this, always store the amine under an inert gas.

Quantitative Data Summary

PropertyValueCitations
Appearance Colorless to light yellow clear liquid[4][5]
Purity (typical) >97.0% (GC)[4][5]
Storage Temperature Room temperature (recommended in a cool, dark place, <15°C)[4][5]
Conditions to Avoid Heat, flames, sparks, ignition sources, incompatible materials, moisture.[1][2]
Incompatible Materials Strong oxidizing agents[1][2]

Experimental Protocols

Protocol for Assessing the Purity of this compound by Gas Chromatography (GC)

This protocol outlines a general procedure for determining the purity of this compound. Specific parameters may need to be optimized for your instrument and column.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column).

  • Reagents:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample and dissolve it in the solvent to achieve a concentration within the calibration range.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the standards and the sample solution into the GC.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizations

logical_relationship cluster_storage Proper Storage cluster_degradation Degradation Pathways cluster_consequences Potential Consequences storage_node Store in a cool, dry, well-ventilated area away from ignition sources. Keep container tightly sealed under an inert atmosphere. moisture Absorption of Atmospheric Moisture (Hygroscopic) co2 Reaction with Atmospheric CO2 oxidation Reaction with Strong Oxidizing Agents impurity Formation of Impurities (e.g., Carbamates) moisture->impurity Leads to co2->impurity Leads to safety_hazard Safety Hazard oxidation->safety_hazard Leads to inconsistent_results Inconsistent Experimental Results impurity->inconsistent_results Causes

Caption: Logical relationship between storage conditions, degradation pathways, and experimental outcomes for this compound.

experimental_workflow start Start: Suspected this compound Degradation visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection analytical_check Purity Check by GC visual_inspection->analytical_check is_pure Is Purity >97%? analytical_check->is_pure use_as_is Proceed with Experiment is_pure->use_as_is Yes purify Purify by Distillation is_pure->purify No end End use_as_is->end recheck_purity Re-check Purity by GC purify->recheck_purity is_pure_after_purification Is Purity >97%? recheck_purity->is_pure_after_purification is_pure_after_purification->use_as_is Yes discard Discard and Use New Batch is_pure_after_purification->discard No discard->end

References

Technical Support Center: Removal of N-Ethylisopropylamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of N-Ethylisopropylamine impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from a reaction mixture?

A1: The primary methods for removing this compound, a secondary amine, from a reaction mixture include:

  • Acidic Liquid-Liquid Extraction (Acid Wash): This technique protonates the basic this compound, rendering it water-soluble and allowing for its extraction from an organic solvent layer into an aqueous acidic layer.[1][2]

  • Scavenger Resins: These are solid-supported reagents that covalently bind to the amine, which can then be removed by simple filtration.[3]

  • Distillation/Co-evaporation: Leveraging the volatility of this compound (boiling point: 71-73 °C), it can be removed by distillation or by co-evaporation with a suitable solvent.[4]

  • Chromatography: Flash column chromatography can be employed to separate the amine from the desired product based on polarity differences.[5][6]

  • Crystallization: If the desired product is a solid, crystallization can be an effective method to isolate it from the soluble this compound impurity.

Q2: How do I choose the best method for my specific reaction?

A2: The choice of purification method depends on several factors:

  • Properties of your desired product: Consider its stability to acid or base, solubility, and physical state (solid or liquid).

  • Scale of the reaction: Some methods, like scavenger resins, are well-suited for smaller scale reactions, while distillation may be more practical for larger quantities.

  • Required purity of the final product: For very high purity requirements, a combination of methods may be necessary.

  • Available equipment: Your laboratory's equipment will also dictate the feasibility of certain techniques.

Q3: What are scavenger resins and how do they work for amine removal?

A3: Scavenger resins are polymers with functional groups that react with and bind to specific types of molecules. For secondary amines like this compound, common scavenger resins include those functionalized with:

  • Isocyanate groups: These react with the amine to form a bound urea.[3]

  • Sulfonic acid groups: These are strong cation exchange resins that bind the basic amine through an acid-base reaction.

The resin is added to the reaction mixture, stirred for a period, and then the solid resin with the bound impurity is removed by filtration.[3]

Q4: Can I use an acidic wash if my product is acid-sensitive?

A4: If your product is sensitive to strong acids like HCl, you should avoid this method. Instead, you can consider using a milder acidic wash with a reagent like 10% aqueous copper(II) sulfate (B86663) solution. The amine will complex with the copper and be extracted into the aqueous layer.[2] Alternatively, non-acidic methods like scavenger resins, distillation, or chromatography should be employed.

Troubleshooting Guides

Acidic Liquid-Liquid Extraction
Issue Possible Cause(s) Troubleshooting Steps
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of reactants or impurities.- Gently swirl or invert the separatory funnel instead of shaking vigorously.[7]- Add a small amount of brine (saturated NaCl solution) to break the emulsion.[1] - Filter the mixture through a pad of Celite.
Poor Amine Removal - Insufficient amount of acid used.- Incomplete mixing of the layers.- pH of the aqueous layer is not low enough.- Use a larger volume of the acidic solution or a slightly higher concentration.- Ensure thorough mixing by inverting the funnel multiple times.- Check the pH of the aqueous layer with pH paper; it should be acidic (ideally pH < 2).
Product Loss into Aqueous Layer - Your product may have some basicity and is being protonated and extracted along with the this compound.- Use a milder acid (e.g., citric acid) for the wash.- Perform a back-extraction of the acidic aqueous layer with a fresh portion of organic solvent to recover any extracted product.
Scavenger Resins
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Amine Removal - Insufficient amount of scavenger resin.- Inadequate reaction time or temperature.- Poor mixing.- Increase the equivalents of scavenger resin used.- Increase the reaction time or gently heat the mixture (if your product is stable).- Ensure efficient stirring to keep the resin suspended.
Resin Fines Clogging Filter Paper - Mechanical breakage of the resin beads.- Use a finer porosity filter paper or a sintered glass funnel.- Allow the resin to settle and decant the solution before filtration.
Distillation/Co-evaporation
Issue Possible Cause(s) Troubleshooting Steps
Co-distillation of Product - Your product has a boiling point close to that of this compound.- Use fractional distillation for better separation.- If the product is not volatile, use a rotary evaporator under reduced pressure to selectively remove the amine.
Residual Amine Remaining - Formation of an azeotrope.- Insufficient vacuum or heating.- Perform co-evaporation with a higher boiling point solvent like toluene. Repeat the process 2-3 times.- Ensure your vacuum pump is pulling a sufficient vacuum and the bath temperature is appropriate.

Data Presentation

Table 1: Comparison of this compound Removal Methods

MethodPrincipleTypical Efficiency*AdvantagesDisadvantages
Acidic Wash (1M HCl) Protonation and extraction into aqueous phase>95%- Inexpensive- Scalable- Fast- Not suitable for acid-sensitive products- Can lead to emulsions
Scavenger Resin (Isocyanate) Covalent binding and filtration>98%- High selectivity- Simple work-up- Mild conditions- Higher cost- Best for smaller scale
Distillation Difference in boiling pointsVariable- Good for large scale- No additional reagents- Requires significant difference in boiling points- Not suitable for heat-sensitive products
Flash Chromatography Differential adsorption on stationary phase>99%- High purity achievable- Applicable to a wide range of products- Can be time-consuming- Requires solvent usage

*Efficiency is highly dependent on the specific reaction conditions and the properties of the desired product. The values presented are typical estimates based on general chemical principles and data for similar secondary amines.

Experimental Protocols

Protocol 1: Acidic Wash for Removal of this compound
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate).

  • Draining: Drain the aqueous layer.

  • Repeat: Repeat the wash with 1M HCl one more time.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal of this compound using an Isocyanate Scavenger Resin
  • Resin Addition: To the crude reaction mixture in a suitable solvent, add 2-3 equivalents of a polystyrene-based isocyanate scavenger resin.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the scavenging can be monitored by TLC or GC-MS.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow_acid_wash start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Add 1M HCl (in Separatory Funnel) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Protonated Amine Impurity) separate->aqueous_layer wash_bicarb Wash with Sat. NaHCO3 organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Workflow for Acidic Wash Removal.

experimental_workflow_scavenger_resin start Crude Reaction Mixture add_resin Add Isocyanate Scavenger Resin start->add_resin stir Stir at Room Temp (2-4 hours) add_resin->stir filtration Filter stir->filtration resin_waste Resin with Bound Impurity filtration->resin_waste filtrate Filtrate (Product in Solution) filtration->filtrate concentrate Concentrate filtrate->concentrate product Purified Product concentrate->product

Workflow for Scavenger Resin Purification.

References

Technical Support Center: Managing Exothermic Reactions with N-Ethylisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving N-Ethylisopropylamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound in exothermic reactions?

A1: this compound is a flammable liquid and can cause severe skin burns and eye damage.[1][2] The primary chemical hazard in the context of this guide is its potential to engage in highly exothermic reactions, particularly with acyl chlorides, strong acids, and alkylating agents. These reactions can generate significant heat, leading to a rapid increase in temperature and pressure within the reaction vessel. If not properly controlled, this can result in a thermal runaway, boiling of solvents, and potentially vessel rupture or an explosion.

Q2: What are the most common types of exothermic reactions involving this compound?

A2: The most common exothermic reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form N-substituted amides. These reactions are often rapid and highly exothermic.

  • Neutralization: Reaction with strong acids. As with other amines, neutralization is an exothermic process.

  • Alkylation: Reaction with alkyl halides. While typically less vigorous than acylation, these reactions can still be exothermic.

  • Epoxide Opening: The ring-opening of epoxides by amines is generally an exothermic process.

Q3: What immediate steps should be taken in case of a thermal runaway?

A3: In the event of a thermal runaway, immediate and decisive action is critical. The primary goal is to cool the reaction and stop the addition of any further reagents.

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: Increase the cooling to the reactor jacket to its maximum capacity. If available, use an external cooling bath (e.g., ice-water or dry ice-acetone).

  • Dilution: If it can be done safely, add a pre-cooled, inert solvent to dilute the reaction mixture and help absorb the excess heat.

  • Ensure Agitation: Maintain vigorous stirring to ensure homogenous temperature distribution and prevent the formation of localized hot spots.

  • Alert Personnel: Inform colleagues and laboratory safety personnel of the situation.

  • Evacuate if Necessary: If the situation cannot be brought under control, evacuate the immediate area and follow emergency protocols.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Possible Cause Troubleshooting Steps
Reagent addition rate is too high. 1. Immediately stop the addition of the reagent. 2. Increase cooling to bring the temperature back to the desired range. 3. Once the temperature is stable, resume addition at a significantly slower rate. 4. For future experiments, consider diluting the reagent to be added.
Inadequate cooling. 1. Ensure the cooling system is functioning correctly and is set to the appropriate temperature. 2. Check that the heat transfer fluid is circulating properly. 3. Consider using a more efficient cooling bath for the scale of the reaction.
Poor mixing. 1. Increase the stirring rate to improve heat transfer and prevent the formation of hot spots. 2. Ensure the stirrer is appropriately sized and positioned for the reaction vessel.
Incorrect initial temperature. 1. Ensure the reaction mixture is cooled to the target starting temperature before beginning the addition of the exothermic reagent.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
Possible Cause Troubleshooting Steps
Induction period. 1. Some reactions have an induction period. If a significant amount of reagent has been added without a reaction, stop the addition immediately. 2. Do not add more reagent. 3. Be prepared for a delayed exotherm and ensure cooling is adequate. 4. For future attempts, consider adding a small amount of a previously successful reaction mixture (a "seed") to initiate the reaction.
Low-quality or inhibited reagents. 1. Ensure all reagents are of high purity and free from inhibitors that might prevent the reaction from starting.
Low initial temperature. 1. While pre-cooling is important, a temperature that is too low may prevent the reaction from initiating. 2. Consider a slightly higher, yet still controlled, starting temperature.
Issue 3: Formation of Unexpected Byproducts or Low Yield
Possible Cause Troubleshooting Steps
Side reactions due to high temperatures. 1. Maintain a lower, more controlled reaction temperature throughout the addition and reaction period. 2. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) to determine the optimal reaction time and temperature.
Incorrect stoichiometry. 1. Carefully re-check all calculations for molar equivalents. 2. Ensure accurate measurement of all reagents.
Presence of moisture or other contaminants. 1. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to moisture or air.

Quantitative Data Summary

The following table summarizes typical quantitative data for exothermic reactions involving amines. Note that specific values for this compound may vary depending on the exact reactants and reaction conditions.

Reaction Type Reactants Typical Enthalpy of Reaction (ΔH) Key Control Parameters
Neutralization Strong Acid (e.g., HCl) + Strong Base (e.g., NaOH)-57 to -58 kJ/mol of H₂O formed[3]Slow addition of acid to a cooled, stirred solution of the amine.
Acylation Acyl Chloride + AmineHighly ExothermicSlow, dropwise addition of the acyl chloride to a cooled solution of the amine and a non-nucleophilic base.[4][5]
Alkylation Alkyl Halide + AmineModerately ExothermicControlled addition of the alkyl halide; reaction temperature may need to be managed.
Epoxide Opening Epoxide + AmineExothermicMonitor temperature closely; may require extended reaction times.

Experimental Protocols

Protocol 1: Controlled Acylation of this compound with an Acyl Chloride

This protocol outlines a general procedure for the acylation of this compound, with a focus on managing the exothermic nature of the reaction.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.

  • Controlled Addition: Add the acyl chloride (1.05 equivalents), dissolved in a small amount of the anhydrous solvent, to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution.

  • Temperature Monitoring: Carefully monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain the temperature below 10 °C. If the temperature rises rapidly, pause the addition and allow the mixture to cool before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction by TLC or another suitable analytical method until the this compound is consumed.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid chloride and the triethylamine hydrochloride salt.

  • Work-up and Purification: Proceed with a standard aqueous work-up and purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

Thermal_Runaway_Signaling_Pathway cluster_0 Initiating Factors cluster_1 Escalation Cascade cluster_2 Consequences High_Reagent_Concentration High Reagent Concentration Heat_Generation_Exceeds_Removal Heat Generation > Heat Removal High_Reagent_Concentration->Heat_Generation_Exceeds_Removal Rapid_Addition_Rate Rapid Reagent Addition Rate Rapid_Addition_Rate->Heat_Generation_Exceeds_Removal Inadequate_Cooling Inadequate Cooling Inadequate_Cooling->Heat_Generation_Exceeds_Removal Poor_Mixing Poor Mixing Poor_Mixing->Heat_Generation_Exceeds_Removal Increased_Reaction_Rate Increased Reaction Rate Increased_Reaction_Rate->Heat_Generation_Exceeds_Removal Temperature_Increase Temperature Increase Heat_Generation_Exceeds_Removal->Temperature_Increase Positive Feedback Temperature_Increase->Increased_Reaction_Rate Arrhenius Law Pressure_Buildup Pressure Buildup Temperature_Increase->Pressure_Buildup Solvent_Boiling Solvent Boiling Temperature_Increase->Solvent_Boiling Side_Reactions Decomposition/ Side Reactions Temperature_Increase->Side_Reactions Vessel_Rupture Vessel Rupture Pressure_Buildup->Vessel_Rupture

Caption: Signaling pathway for a thermal runaway reaction.

Experimental_Workflow_for_Exothermic_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Setup Assemble Dry Glassware under Inert Atmosphere Charge_Amine Charge this compound, Solvent, and Base Setup->Charge_Amine Cool Cool Reaction Mixture to 0-5 °C Charge_Amine->Cool Add_Reagent Slow, Dropwise Addition of Electrophile Cool->Add_Reagent Monitor_Temp Continuously Monitor Internal Temperature Add_Reagent->Monitor_Temp Feedback Loop Control_Rate Adjust Addition Rate to Maintain Temperature Monitor_Temp->Control_Rate Feedback Loop Control_Rate->Add_Reagent Feedback Loop Stir Stir at Room Temperature After Addition Control_Rate->Stir Addition Complete Monitor_Progress Monitor Reaction Progress (e.g., TLC) Stir->Monitor_Progress Quench Quench Reaction with Aqueous Solution Monitor_Progress->Quench Reaction Complete Extract Extract Product Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layer Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

Caption: Experimental workflow for a controlled exothermic reaction.

Troubleshooting_Logic Start Uncontrolled Exotherm Occurs Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Check_Cooling Is Cooling System Maximized? Stop_Addition->Check_Cooling Maximize_Cooling Maximize Cooling Check_Cooling->Maximize_Cooling No Check_Stirring Is Stirring Adequate? Check_Cooling->Check_Stirring Yes Maximize_Cooling->Check_Stirring Increase_Stirring Increase Stirring Rate Check_Stirring->Increase_Stirring No Consider_Dilution Is Dilution with Cold Solvent Possible? Check_Stirring->Consider_Dilution Yes Increase_Stirring->Consider_Dilution Dilute Add Pre-cooled Inert Solvent Consider_Dilution->Dilute Yes Controlled Temperature Under Control Consider_Dilution->Controlled No, but stable Dilute->Controlled Not_Controlled Temperature Still Rising: Emergency Procedures Controlled->Not_Controlled If temp rises again

References

Technical Support Center: Scaling Up N-Ethylisopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of N-Ethylisopropylamine from a laboratory to a pilot plant setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address potential challenges during your scale-up experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is through the reductive amination of acetone (B3395972) with ethylamine (B1201723).[1] This one-pot reaction is efficient and avoids the formation of quaternary ammonium (B1175870) salts that can occur with direct alkylation methods.[2] Catalytic hydrogenation using catalysts like Raney nickel or platinum on carbon under hydrogen pressure is a common industrial approach as it results in a cleaner reaction mixture, free of salts.

Q2: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant?

A2: The main challenges in scaling up this synthesis are managing the exothermic nature of the reaction, ensuring efficient mixing, controlling impurities, and adapting the purification process. Heat removal becomes less efficient as the reactor volume increases, which can lead to temperature gradients and the formation of byproducts.[3] Mixing also becomes more complex, potentially leading to localized concentration differences and reduced reaction rates.[3]

Q3: What are the key safety precautions to consider when operating at a pilot plant scale?

A3: Working with flammable and corrosive materials like acetone and ethylamine requires stringent safety protocols.[4][5] Key precautions include using intrinsically safe equipment in an appropriately zoned area, ensuring adequate ventilation to prevent the accumulation of flammable vapors, and having a robust emergency shutdown system.[6] Personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and safety goggles, is mandatory.[4] A thorough Process Hazard Analysis (PHA) should be conducted before any pilot plant run.

Q4: How does the choice of reducing agent impact the scale-up process?

A4: The choice of reducing agent is critical for both safety and economic reasons. While sodium borohydride (B1222165) is a common and effective reducing agent at the lab scale, its use at a larger scale can introduce challenges related to handling a solid reagent and managing the subsequent aqueous workup.[7] Catalytic hydrogenation with hydrogen gas is often preferred at the pilot and industrial scale as it is more atom-economical and simplifies product workup, though it requires specialized high-pressure reactor systems.

Q5: How can I monitor the progress of the reaction at a pilot scale?

A5: At the pilot scale, in-process monitoring is crucial for ensuring the reaction is proceeding as expected. This can be achieved by taking periodic samples from the reactor (using a safe sampling system) and analyzing them by Gas Chromatography (GC). GC analysis can quantify the consumption of starting materials (acetone and ethylamine) and the formation of the this compound product. This data allows for real-time adjustments to reaction parameters if needed.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield - Poor Temperature Control: "Hot spots" in the reactor due to inefficient heat removal can lead to byproduct formation. - Inefficient Mixing: Inadequate agitation can result in incomplete reaction. - Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.- Improve Heat Transfer: Ensure the reactor's cooling jacket is operating efficiently and consider reducing the addition rate of the limiting reagent. - Optimize Agitation: Increase the stirrer speed or evaluate the suitability of the impeller design for the reaction mass. - Monitor Catalyst Activity: If using a heterogeneous catalyst, consider increasing the catalyst loading or using a fresh batch.
High Levels of Impurities - Over-alkylation: The this compound product can react further to form tertiary amines. - Side Reactions: High temperatures can promote side reactions. - Contaminated Starting Materials: Impurities in the acetone or ethylamine can be carried through to the final product.- Control Stoichiometry: Use a slight excess of the amine to minimize over-alkylation. - Maintain Optimal Temperature: Adhere strictly to the validated temperature profile for the reaction. - Verify Raw Material Purity: Ensure all starting materials meet the required specifications before use.
Difficult Product Isolation - Emulsion Formation during Workup: The presence of unreacted starting materials and byproducts can lead to stable emulsions during the aqueous wash steps. - Inefficient Distillation: Poor separation of the product from lower or higher boiling point impurities.- Break Emulsions: Add brine during the aqueous workup to help break emulsions. - Optimize Distillation: Use a fractional distillation column with sufficient theoretical plates and carefully control the reflux ratio to ensure good separation.[8]
Pressure Buildup in Reactor (for Catalytic Hydrogenation) - Reaction Runaway: An uncontrolled increase in reaction rate leading to a rapid increase in temperature and pressure. - Blocked Vent Line: Obstruction in the pressure relief system.- Immediate Cooling: Apply maximum cooling to the reactor jacket and be prepared to use an emergency quenching procedure. - Verify Safety Systems: Before starting the reaction, ensure all pressure relief devices are correctly installed and functional.

Data Presentation

Table 1: Comparison of Lab Scale vs. Pilot Plant Scale Synthesis Parameters for this compound

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)
Reactants Ethylamine, AcetoneEthylamine, Acetone
Catalyst Raney Nickel or Pt/CRaney Nickel or Pt/C
Reducing Agent H₂ gas or NaBH₄H₂ gas
Solvent Ethanol (B145695) or MethanolEthanol or Methanol
Temperature 25-50 °C50-80 °C
Pressure 1-5 bar (for hydrogenation)10-20 bar (for hydrogenation)
Reaction Time 4-8 hours8-16 hours
Typical Yield 80-90%75-85%
Heat Transfer Area/Volume Ratio HighLow
Mixing Magnetic Stirrer / Overhead StirrerBaffled Reactor with Impeller

Table 2: Typical Impurity Profile of this compound Synthesis

ImpurityPotential SourceAnalytical Detection Method
Unreacted EthylamineIncomplete reactionGC-MS
Unreacted AcetoneIncomplete reactionGC-MS
DiisopropylethylamineOver-alkylation of the productGC-MS
N,N-diethylisopropylamineImpurity in ethylamine starting materialGC-MS
Nitrosamines (e.g., N-nitrosoethylisopropylamine)Potential side reaction with nitrogen oxidesGC-MS/MS[9]

Experimental Protocols

Laboratory Scale Synthesis of this compound (1 L Reactor)

Materials:

  • Ethylamine (70% in water)

  • Acetone

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • Hydrogen gas

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Sodium Chloride

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, temperature probe, pressure gauge, and gas inlet/outlet.

  • Charging Reactants: Under a nitrogen atmosphere, charge the reactor with Raney Nickel (5% by weight of acetone). Add ethanol as the solvent.

  • Reaction: Cool the reactor to 10 °C and add ethylamine, followed by the slow, dropwise addition of acetone, maintaining the temperature below 25 °C.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 3 bar. Heat the reaction mixture to 40 °C and stir vigorously. Monitor the reaction progress by GC.

  • Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Purification: Transfer the filtrate to a separatory funnel and wash with brine. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Distillation: Purify the crude product by fractional distillation to obtain this compound.

Pilot Plant Scale Synthesis of this compound (100 L Reactor)

Materials:

  • Ethylamine (anhydrous)

  • Acetone

  • Raney Nickel

  • Ethanol

  • Hydrogen gas

  • Caustic Soda solution

  • Brine solution

Procedure:

  • Reactor Preparation: Ensure the 100 L stainless steel reactor is clean, dry, and has passed all safety checks.

  • Catalyst Loading: Charge the reactor with Raney Nickel catalyst under an inert atmosphere.

  • Solvent and Reactant Charging: Add ethanol to the reactor, followed by ethylamine.

  • Reaction Initiation: Begin agitation and start the flow of coolant through the reactor jacket. Slowly feed acetone into the reactor at a controlled rate to maintain the internal temperature between 50-60 °C.

  • Hydrogenation: Once the acetone addition is complete, seal the reactor, and pressurize with hydrogen to 15 bar. Maintain the temperature and pressure until in-process control (GC) indicates the reaction is complete.

  • Catalyst Removal: Cool the reactor, vent the excess hydrogen, and transfer the reaction mixture through a filter press to remove the catalyst.

  • Phase Separation and Washing: Transfer the filtrate to a separation vessel. Add brine and allow the layers to separate. Remove the aqueous layer.

  • Solvent Stripping: Transfer the organic layer to a distillation vessel and remove the ethanol under reduced pressure.

  • Fractional Distillation: Purify the crude this compound by fractional distillation under vacuum. Collect the fraction boiling at the appropriate temperature and pressure.

Mandatory Visualization

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_setup 1L Reactor Setup lab_charge Charge Reactants lab_setup->lab_charge lab_reaction Reaction & Hydrogenation lab_charge->lab_reaction lab_workup Workup & Filtration lab_reaction->lab_workup pilot_reaction Reaction & Hydrogenation lab_reaction->pilot_reaction Scale-up Considerations: - Heat Transfer - Mixing - Safety lab_purify Purification (Distillation) lab_workup->lab_purify lab_product Final Product lab_purify->lab_product pilot_setup 100L Reactor Prep pilot_charge Charge Reactants pilot_setup->pilot_charge pilot_charge->pilot_reaction pilot_workup Catalyst Removal & Phase Separation pilot_reaction->pilot_workup pilot_purify Purification (Fractional Distillation) pilot_workup->pilot_purify pilot_product Final Product pilot_purify->pilot_product troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No temp_control Check Temperature Control low_yield->temp_control Yes isolation_issues Isolation Issues? high_impurities->isolation_issues No stoichiometry Verify Stoichiometry high_impurities->stoichiometry Yes emulsion Address Emulsion Formation isolation_issues->emulsion Yes end Problem Resolved isolation_issues->end No mixing Optimize Mixing temp_control->mixing catalyst Check Catalyst Activity mixing->catalyst catalyst->end temp_profile Review Temperature Profile stoichiometry->temp_profile raw_materials Check Raw Material Purity temp_profile->raw_materials raw_materials->end distillation Optimize Distillation Parameters emulsion->distillation distillation->end

References

Validation & Comparative

A Comparative Guide to N-Ethylisopropylamine and Diisopropylethylamine as Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is critical for the success of numerous chemical transformations. These bases are tasked with the crucial role of scavenging protons without interfering in the primary reaction pathway through unwanted nucleophilic attack. This guide provides a detailed comparison of two prominent non-nucleophilic bases: N-Ethylisopropylamine (EIA) and N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of base for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound and Diisopropylethylamine is essential for predicting their behavior in a reaction. The following table summarizes key data for these two amines.

PropertyThis compound (EIA)N,N-Diisopropylethylamine (DIPEA)
Molecular Formula C5H13NC8H19N
Molecular Weight 87.16 g/mol [1]129.24 g/mol [2]
Boiling Point 71-73 °C[1]126.6 °C[2]
Density 0.72 g/mL at 25 °C[1]0.742 g/mL at 25 °C[2]
pKa of Conjugate Acid ~10.76 (Predicted)~10.7-11
CAS Number 19961-27-4[1]7087-68-5[2]

Structural and Reactivity Comparison

The primary difference in the reactivity of this compound and Diisopropylethylamine as bases stems from the steric hindrance around the nitrogen atom.

N,N-Diisopropylethylamine (DIPEA) is a tertiary amine characterized by two bulky isopropyl groups and one ethyl group attached to the nitrogen atom.[2] This significant steric congestion effectively shields the nitrogen's lone pair of electrons, rendering it a potent yet non-nucleophilic base.[2][3] This property is highly valuable in reactions where the base's sole purpose is to deprotonate a substrate without competing with the primary nucleophile.[3]

This compound (EIA) , a secondary amine, possesses one isopropyl group and one ethyl group attached to the nitrogen. While still a hindered amine, the steric bulk around the nitrogen is less pronounced compared to DIPEA. This structural difference suggests that EIA may exhibit a greater degree of nucleophilicity than DIPEA, although it is still less nucleophilic than less hindered amines like triethylamine.

Performance in Common Organic Reactions

Amide Coupling: In peptide synthesis and other amide bond formations, a non-nucleophilic base is crucial to prevent side reactions. DIPEA is a widely used base in these reactions, effectively scavenging the acid generated during the activation of the carboxylic acid without competing with the amine nucleophile.[3] Given its presumed higher nucleophilicity, this compound might be less suitable for highly sensitive amide coupling reactions where minimization of all potential side reactions is critical.

Alkylation Reactions: DIPEA is often employed in the alkylation of secondary amines to tertiary amines, where it prevents the common side reaction of over-alkylation to form a quaternary ammonium (B1175870) salt (Menshutkin reaction).[2][3] The reduced steric hindrance of this compound might make it less effective in preventing this side reaction compared to DIPEA.

Palladium-Catalyzed Cross-Coupling Reactions: Both the Heck and Sonogashira coupling reactions require a base to neutralize the hydrogen halide produced during the catalytic cycle.[4][5] Sterically hindered, non-nucleophilic bases are often preferred to avoid coordination with the palladium catalyst, which can inhibit its activity. DIPEA is a commonly used base in these reactions.[6] While this compound could potentially be used, its application in this context is less documented.

Experimental Protocols

Below are detailed methodologies for key experiments where a non-nucleophilic base like DIPEA is essential.

Protocol 1: Amide Bond Formation using a Coupling Reagent

Objective: To couple a carboxylic acid and an amine to form an amide using a coupling reagent and a non-nucleophilic base.

Materials:

  • Carboxylic acid

  • Amine

  • Coupling reagent (e.g., HATU, HBTU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling reagent (1.05 eq) in anhydrous DMF.

  • Add Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Heck Coupling Reaction

Objective: To perform a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine (B1218219) ligand (e.g., PPh3)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the aryl halide (1.0 eq).

  • Add the anhydrous solvent, followed by the alkene (1.1-1.5 eq) and Diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography or distillation.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting a non-nucleophilic base and a general experimental workflow for an amide coupling reaction.

G Logical Workflow for Base Selection start Reaction requires a base q1 Is nucleophilic attack a potential side reaction? start->q1 non_nuc Select a non-nucleophilic base q1->non_nuc Yes other_base Consider other bases (e.g., Triethylamine) q1->other_base No q2 High steric hindrance required? non_nuc->q2 dipia Choose DIPEA q2->dipia Yes eia Consider EIA (less hindered) q2->eia No

Caption: A decision-making workflow for selecting an appropriate base.

G Experimental Workflow for Amide Coupling start Start step1 Dissolve carboxylic acid and coupling reagent in DMF start->step1 step2 Add DIPEA and stir step1->step2 step3 Add amine step2->step3 step4 Monitor reaction progress step3->step4 step5 Work-up and extraction step4->step5 step6 Purification step5->step6 end End step6->end

Caption: A generalized experimental workflow for amide bond formation.

Conclusion

Both this compound and Diisopropylethylamine are valuable non-nucleophilic bases in organic synthesis. The choice between them should be guided by the specific requirements of the reaction.

  • Diisopropylethylamine (DIPEA) is the more sterically hindered and, consequently, the less nucleophilic of the two. It is the preferred choice for reactions that are highly sensitive to nucleophilic side reactions, such as in peptide synthesis and certain alkylations. Its widespread use and extensive documentation in the chemical literature make it a reliable and well-understood reagent.

  • This compound (EIA) , being less sterically encumbered, may be a suitable alternative in reactions where a slight increase in nucleophilicity is tolerable or even beneficial. However, the lack of extensive comparative data necessitates careful evaluation on a case-by-case basis.

For researchers and drug development professionals, DIPEA remains the benchmark for a strong, non-nucleophilic amine base. Future studies directly comparing the performance of EIA and DIPEA in a range of common organic reactions would be invaluable to the scientific community for further refining the selection process for these essential reagents.

References

A Comparative Analysis of Synthetic Routes to N-Ethylisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylisopropylamine is a secondary amine with significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its efficient and selective synthesis is a key consideration for its practical application. This guide provides a comparative analysis of three primary synthetic routes to this compound: reductive amination, direct alkylation, and catalytic amination. The performance of each route is evaluated based on reaction conditions, yield, and selectivity, with supporting experimental data where available.

At a Glance: Comparison of this compound Synthesis Routes

Synthesis Route Starting Materials Key Reagents/Catalyst Reaction Conditions Yield Purity Key Advantages Key Disadvantages
1. Reductive Amination Acetone (B3395972), Ethylamine (B1201723)Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)Mild to moderate temperature and pressureModerate to HighGood to ExcellentGood functional group tolerance; often a one-pot reaction.[3][4]Requires a stoichiometric reducing agent, which can be costly.
2. Direct Alkylation Isopropylamine (B41738), Ethyl Halide (e.g., Ethyl Bromide)Base (to neutralize HX)Moderate temperature; may require pressureModerate to HighGoodUtilizes readily available starting materials.Potential for over-alkylation to form tertiary and quaternary amines; formation of salt byproducts.
3. Catalytic Amination Isopropanol (B130326), EthylamineHeterogeneous Catalyst (e.g., Ni-based)Elevated temperature and pressureHighExcellentHigh atom economy; catalyst can be recycled.Requires specialized high-pressure equipment; catalyst can be expensive.

Route 1: Reductive Amination

Reductive amination is a widely used method for the formation of amines from carbonyl compounds and other amines.[3] In the context of this compound synthesis, this involves the reaction of acetone with ethylamine to form an intermediate imine, which is then reduced to the final product.

Reaction Pathway

G Reductive Amination Pathway Acetone Acetone Imine N-isopropylideneethanamine (Imine Intermediate) Acetone->Imine + Ethylamine - H₂O Ethylamine Ethylamine Product This compound Imine->Product + [H] (Reducing Agent)

Caption: Reductive amination of acetone with ethylamine.

Experimental Protocol (General Procedure)

A general procedure for reductive amination using sodium cyanoborohydride is as follows:

  • Dissolve the ethylamine (1.0 equivalent) and acetone (1.0-1.1 equivalents) in a suitable solvent, such as methanol.

  • Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.

  • Add sodium cyanoborohydride (1.0-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC or GC-MS.

  • Carefully add an aqueous solution of sodium hydroxide (B78521) to raise the pH to >10 to decompose any remaining borohydride (B1222165).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic extracts, dry over a drying agent (e.g., anhydrous sodium sulfate), and concentrate to give the crude product.

  • The crude product can be purified by distillation or chromatography.

Note: This is a generalized protocol. Specific conditions may vary.

Performance and Considerations

Reductive amination offers the advantage of being a one-pot reaction with good functional group tolerance.[3][4] The choice of reducing agent is critical. While sodium borohydride can be used, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the ketone.[5] Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pt/C, Raney Nickel) is another effective method, particularly in industrial settings, as it avoids the use of stoichiometric hydride reagents.[6]

Route 2: Direct Alkylation

Direct alkylation involves the reaction of an amine with an alkyl halide. For the synthesis of this compound, this would typically involve the reaction of isopropylamine with an ethyl halide, such as ethyl bromide or ethyl iodide.

Reaction Pathway

G Direct Alkylation Pathway Isopropylamine Isopropylamine Intermediate Ethylisopropylammonium Halide Isopropylamine->Intermediate + Ethyl Halide EthylHalide Ethyl Halide (e.g., EtBr) Product This compound Intermediate->Product + Base Salt Salt Byproduct Intermediate->Salt + Base Base Base

Caption: Direct alkylation of isopropylamine.

Experimental Protocol (Based on related syntheses)

The following protocol is adapted from the synthesis of N,N-diethylisopropylamine.[7]

  • Charge a high-pressure reactor with isopropylamine and an excess of ethylamine (acting as both reactant and base) or another suitable base.

  • Add the ethyl halide (e.g., ethyl bromide or ethyl chloride) in a controlled manner. A molar ratio of amine to halide of (2-5):1 is often used to minimize over-alkylation.[7]

  • Seal the reactor and heat to a temperature in the range of 100-200°C. The reaction will generate pressure.

  • Maintain the reaction at temperature for 4-10 hours.

  • After cooling, carefully vent the reactor.

  • Add an inorganic alkaline solution (e.g., NaOH or KOH) to the reaction mixture until the pH is basic (11.5-13.5).

  • Separate the organic layer.

  • Purify the product by fractional distillation.

Note: This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.

Performance and Considerations

A significant drawback of direct alkylation is the potential for over-alkylation, leading to the formation of the tertiary amine (diisopropylethylamine) and even a quaternary ammonium (B1175870) salt. Using a large excess of the starting amine can help to favor the formation of the secondary amine. The reaction also produces a hydrohalide salt of the amine, which necessitates a neutralization step and generates salt waste.

Route 3: Catalytic Amination

Catalytic amination involves the reaction of an alcohol with an amine in the presence of a heterogeneous catalyst and typically hydrogen gas. For this compound, this would involve the reaction of isopropanol with ethylamine.

Reaction Pathway

G Catalytic Amination Pathway cluster_0 Catalyst Surface Isopropanol Isopropanol Acetone Acetone (Intermediate) Isopropanol->Acetone - H₂ Imine N-isopropylideneethanamine (Imine Intermediate) Acetone->Imine + Ethylamine - H₂O Ethylamine Ethylamine Product This compound Imine->Product + H₂

References

A Comparative Guide to Analytical Methods for N-Ethylisopropylamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the detection and quantification of N-Ethylisopropylamine. Below, we detail the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering supporting experimental data and protocols to aid in method selection and implementation.

Data Presentation: A Comparative Analysis

The performance of analytical methods is paramount for accurate and reliable results. The following table summarizes typical validation parameters for the quantification of this compound using GC-MS and a projected HPLC method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Range) 0.1 - 10 µg/mL (R² > 0.999)Method development required to overcome retention challenges; expected range 0.1 - 15 µg/mL (R² > 0.99)
Accuracy (% Recovery) 95.0% - 105.0%Dependent on method development; target 98.0% - 102.0%
Precision (%RSD) < 2.0%Dependent on method development; target < 2.0%
Limit of Detection (LOD) ~0.02 µg/mLDependent on method development; estimated ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.07 µg/mLDependent on method development; estimated ~0.15 µg/mL
Specificity High, with appropriate column and mass spectrometric detectionCan be challenging due to matrix interference and poor peak shape without derivatization

Experimental Workflows and Logical Relationships

A general workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and accurate data.

General Workflow for Analytical Method Validation method_dev Method Development method_opt Method Optimization method_dev->method_opt protocol_def Protocol Definition method_opt->protocol_def validation_exec Validation Execution protocol_def->validation_exec linearity Linearity & Range validation_exec->linearity accuracy Accuracy validation_exec->accuracy precision Precision validation_exec->precision specificity Specificity validation_exec->specificity lod_loq LOD & LOQ validation_exec->lod_loq robustness Robustness validation_exec->robustness documentation Documentation linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation final_report Final Report & SOP documentation->final_report

Caption: A flowchart illustrating the key stages of analytical method validation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of volatile amines.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a 5977B Mass Selective Detector (MSD).

  • Column: Agilent J&W DB-5ms (30m x 0.25mm, 0.25µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, ramped to 250 °C at a rate of 15 °C/min, and held for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 72, 58, 44).

2. Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh the sample and dissolve it in a known volume of methanol to obtain a theoretical concentration within the linear range of the method.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 95.0% to 105.0%.

  • Precision (Repeatability): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be less than 2.0%.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). The LOD is typically established at a S/N ratio of 3:1, and the LOQ at a S/N ratio of 10:1.

  • Specificity: Analyze a blank (methanol), a placebo, and a sample spiked with this compound and potential impurities to demonstrate that there are no interfering peaks at the retention time of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Considerations

1. Proposed Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: A column suitable for polar and basic compounds, such as a mixed-mode or a specific amine analysis column (e.g., Primesep B).

  • Mobile Phase: Careful optimization is required. A potential starting point could be a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous phase (e.g., ammonium (B1175870) formate (B1220265) buffer at a controlled pH).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore. Derivatization to introduce a UV-active moiety could be explored to enhance sensitivity.

2. Validation Considerations: Once a suitable method is developed, it must be validated according to ICH guidelines, similar to the GC-MS method, to establish its linearity, accuracy, precision, LOD, LOQ, and specificity.[1] The use of an appropriate buffer and column chemistry will be critical to achieving acceptable peak shape and selectivity.

References

A Comparative Analysis of the Reactivity of N-Ethylisopropylamine and Other Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, secondary amines are indispensable building blocks. Their reactivity as nucleophiles is a critical parameter that dictates the outcome of numerous transformations. This guide provides an objective comparison of the reactivity of N-Ethylisopropylamine with other commonly used secondary amines, including diethylamine (B46881), diisopropylamine (B44863), piperidine (B6355638), and pyrrolidine. The analysis is supported by experimental data and established principles of chemical reactivity, focusing on N-alkylation, N-acylation, and sulfonylation reactions.

Core Principles: A Duality of Electronics and Sterics

The reactivity of a secondary amine is primarily governed by two opposing factors:

  • Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties. Generally, secondary amines are more basic and nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl substituents, which increases the electron density on the nitrogen atom.[1] A higher basicity, often quantified by the pKa of the conjugate acid, generally correlates with higher nucleophilicity.

  • Steric Hindrance: The size of the alkyl groups attached to the nitrogen atom creates steric bulk, which can impede the approach of the amine to an electrophilic center.[1] This steric hindrance can significantly reduce the effective reactivity of an amine, even if it is electronically favored to react.[1]

This compound, with one ethyl and one isopropyl group, presents an interesting case where the electronic enhancement of reactivity is tempered by moderate steric hindrance.

Comparative Reactivity Data

The following table summarizes key physicochemical properties and reactivity trends for this compound and other selected secondary amines.

AmineStructurepKa of Conjugate AcidMayr's Nucleophilicity Parameter (N) in CH3CNSteric HindranceGeneral Reactivity Trend
This compound CH₃CH₂NHCH(CH₃)₂10.76 (Predicted)[2][3]Not availableModerateReactivity is a balance between good nucleophilicity and moderate steric hindrance.
Diethylamine(CH₃CH₂)₂NH10.9318.1Low-ModerateGenerally high reactivity due to a good balance of high basicity and manageable steric bulk.[4]
Diisopropylamine((CH₃)₂CH)₂NH11.0515.6HighSignificantly lower reactivity in many cases due to substantial steric hindrance from the two isopropyl groups, despite high basicity.
PiperidineC₅H₁₀NH11.1218.1Low (cyclic)High reactivity due to high basicity and a relatively unhindered nitrogen atom within the cyclic structure.
PyrrolidineC₄H₈NH11.2719.3Very Low (cyclic)Very high reactivity, often the most reactive among simple secondary amines, owing to high basicity and minimal steric hindrance.

Note: A higher pKa value indicates a stronger base. Mayr's nucleophilicity parameter (N) is a logarithmic scale where a higher value indicates greater nucleophilicity.[2]

Reactivity in Key Synthetic Transformations

N-Alkylation

N-alkylation is a fundamental reaction for the synthesis of tertiary amines. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.

  • This compound: Expected to show moderate to good reactivity in N-alkylation reactions, particularly with less bulky alkyl halides. The isopropyl group will slow the reaction compared to diethylamine but will be significantly faster than diisopropylamine. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, as with most secondary amines.[4][5]

  • Diethylamine: Exhibits high reactivity towards a wide range of alkyl halides due to its strong nucleophilicity and relatively low steric hindrance.

  • Diisopropylamine: N-alkylation is often challenging and requires more forcing conditions or highly reactive electrophiles due to the significant steric shielding of the nitrogen lone pair.

  • Piperidine and Pyrrolidine: Both cyclic amines are highly reactive in N-alkylation reactions, often giving high yields of the corresponding tertiary amines.[5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine Secondary Amine (e.g., this compound) TertiaryAmine Tertiary Amine (R₂NR') Amine->TertiaryAmine SN2 Attack Salt Ammonium Salt (R₂NH₂⁺X⁻) Amine->Salt Protonation by H-X AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TertiaryAmine Solvent Solvent (e.g., Acetonitrile) Base Base (e.g., K₂CO₃) Base->Amine Regenerates Amine

N-Acylation

N-acylation with acyl chlorides or anhydrides is a robust method for the formation of amides. This reaction is generally less sensitive to steric hindrance than N-alkylation.

  • This compound: Expected to undergo N-acylation readily to form the corresponding N,N-disubstituted amide. The reaction should proceed efficiently under standard acylation conditions.

  • Diethylamine and Diisopropylamine: Both amines react effectively with acylating agents. Even the sterically hindered diisopropylamine can be acylated, although the reaction rate may be slower compared to less hindered amines.[6][7]

  • Piperidine and Pyrrolidine: These cyclic amines are highly reactive towards acylation, often leading to rapid and high-yielding amide formation.[8]

Sulfonylation

The reaction of secondary amines with sulfonyl chlorides produces sulfonamides. This reaction is a key transformation in medicinal chemistry.

  • This compound: Is expected to react with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) to form the corresponding sulfonamide. The reactivity will likely be intermediate between that of diethylamine and diisopropylamine.

  • Diethylamine: Readily forms sulfonamides upon reaction with sulfonyl chlorides.

  • Diisopropylamine: Can be sulfonylated, but the reaction may require longer reaction times or slightly more forcing conditions compared to less hindered amines.

  • Piperidine: Reacts efficiently with sulfonyl chlorides to yield piperidine-1-sulfonamides.[9]

G cluster_factors Factors Influencing Reactivity Nucleophilicity Nucleophilicity (Electronic Effect) Reactivity Overall Reactivity Nucleophilicity->Reactivity Increases StericHindrance Steric Hindrance (Spatial Effect) StericHindrance->Reactivity Decreases ReactionOutcome Reaction Outcome (Yield, Rate) Reactivity->ReactionOutcome

Experimental Protocols

The following are general experimental protocols for the key reactions discussed. These may require optimization for specific substrates.

General Protocol for N-Alkylation of a Secondary Amine
  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equiv.) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equiv.) in an anhydrous polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require heating to proceed at a reasonable rate.

  • Work-up: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tertiary amine.

General Protocol for N-Acylation of a Secondary Amine
  • Reaction Setup: Dissolve the secondary amine (1.0 equiv.) and a base (e.g., triethylamine (B128534) or pyridine (B92270), 1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) in a round-bottom flask, and cool the mixture in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (B1165640) (1.1 equiv.) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: The resulting amide can often be purified by recrystallization or column chromatography.

General Protocol for Sulfonylation of a Secondary Amine
  • Reaction Setup: In a flask, dissolve the secondary amine (1.0 equiv.) in a suitable solvent such as pyridine or dichloromethane containing a tertiary amine base (e.g., triethylamine, 1.5 equiv.).

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting amine is consumed, as indicated by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash successively with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: The crude sulfonamide can be purified by column chromatography or recrystallization.

Conclusion

This compound occupies an intermediate position in the reactivity spectrum of secondary amines. Its reactivity is a nuanced interplay between its basicity, which is comparable to other dialkylamines, and its moderate steric profile. While it is expected to be more reactive than the highly hindered diisopropylamine, it will likely exhibit slower reaction rates compared to the less sterically encumbered diethylamine and the highly reactive cyclic amines, piperidine and pyrrolidine. For drug development professionals and synthetic chemists, the choice of a secondary amine will depend on the specific steric and electronic requirements of the reaction. This compound offers a valuable option when a balance between nucleophilicity and steric bulk is desired.

References

A Researcher's Guide to N-Ethylisopropylamine: Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate amine base and solvent system is critical for optimizing reaction outcomes. N-Ethylisopropylamine, a secondary amine, is a versatile tool in the synthetic chemist's arsenal. This guide provides a comprehensive comparison of its performance in various solvent systems, contrasts it with common alternatives, and offers detailed experimental protocols to aid in reaction design and optimization.

Physicochemical Properties: A Comparative Overview

Understanding the fundamental properties of this compound and its common alternatives, such as N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA), is the first step in selecting the appropriate base for a given chemical transformation.

PropertyThis compoundN,N-Diisopropylethylamine (DIPEA)Triethylamine (TEA)
CAS Number 19961-27-4[1]7087-68-5[2]121-44-8
Molecular Formula C5H13N[3][4]C8H19N[2]C6H15N
Molecular Weight 87.16 g/mol [1][5]129.25 g/mol [6]101.19 g/mol
Boiling Point 71-73 °C[3][1][5]127 °C[6]89-90 °C
Density 0.72 g/mL at 25 °C[3][1][5]0.742 g/cm3 [6]0.726 g/mL at 25 °C
pKa of Conjugate Acid ~10.76 (Predicted)[5][7]~10.9 (in water)~10.75 (in water)[8]
Structure Secondary AmineTertiary Amine (Hindered)[2][9]Tertiary Amine

Performance in Different Solvent Systems: A Qualitative and Quantitative Analysis

The choice of solvent can dramatically influence the outcome of a reaction by affecting the solubility of reactants, the rate of reaction, and even the reaction pathway. The performance of this compound is intrinsically linked to the properties of the solvent system employed.

General Solvent Effects on Amine Nucleophilicity and Basicity
  • Polar Protic Solvents (e.g., Methanol (B129727), Ethanol, Water): These solvents can form hydrogen bonds with amines. This "solvent cage" can stabilize the amine but also hinder its nucleophilicity by impeding its approach to an electrophile. Consequently, reaction rates in SN2 reactions may be slower in protic solvents compared to polar aprotic solvents.[10][11]

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents are capable of dissolving polar and ionic species but do not engage in hydrogen bonding with the amine nucleophile to the same extent as protic solvents.[12] This lack of a strong solvent cage often leads to enhanced nucleophilicity and faster reaction rates for SN2 reactions.[12][13] For this reason, polar aprotic solvents are frequently the solvents of choice for reactions involving amine bases.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The utility of non-polar solvents is often limited by the poor solubility of polar reactants and reagents. Reactions may be significantly slower or fail to proceed altogether in these solvent systems.

Representative Performance Data in a Model N-Acylation Reaction

Model Reaction: Acylation of a secondary amine with an acyl chloride using this compound as the proton scavenger.

Solvent SystemExpected Reaction RateExpected YieldRationale
Dichloromethane (DCM) HighHighGood solubility for a wide range of organic substrates and reagents. As a polar aprotic solvent, it does not significantly hinder the amine's nucleophilicity.
Tetrahydrofuran (THF) Moderate to HighGood to HighA versatile polar aprotic solvent. Its lower polarity compared to DMF may result in slightly slower reaction rates for highly polar substrates.
N,N-Dimethylformamide (DMF) HighHighA highly polar aprotic solvent that is excellent for dissolving a wide range of reactants, often leading to high reaction rates.[11]
Acetonitrile HighHighA polar aprotic solvent that is a good choice for many substitution and acylation reactions.
Toluene Low to ModerateLow to ModerateA non-polar solvent. Reaction performance is highly dependent on the solubility of the specific reactants. May be suitable for some less polar substrates.
Methanol Low to ModerateLow to ModerateA polar protic solvent. Hydrogen bonding between methanol and the amine nucleophile can decrease the reaction rate.[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to evaluating the performance of this compound.

Protocol 1: General Procedure for N-Acylation of a Secondary Amine

This protocol describes a general method for the N-acylation of a secondary amine using an acyl chloride with this compound as the base.

Materials:

  • Secondary amine (1.0 eq)

  • Acyl chloride (1.05 eq)[14]

  • This compound (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)[14]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq) and this compound (1.5 eq) in anhydrous DCM.

  • Cool the stirred solution in an ice bath to 0 °C.[15]

  • Add the acyl chloride (1.05 eq) dropwise to the cooled solution.[14][15]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[14] If the reaction is sluggish, a catalytic amount of DMAP can be added.[14]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the crude tertiary amide.

  • Purify the crude product by flash column chromatography or recrystallization as required.

Visualizing Workflows and Relationships

To further aid in experimental design, the following diagrams illustrate key workflows and logical considerations.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Secondary Amine (1.0 eq) and this compound (1.5 eq) in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride (1.05 eq) Dropwise cool->add_acyl warm Warm to Room Temperature add_acyl->warm monitor Monitor by TLC/LC-MS warm->monitor quench Dilute and Wash monitor->quench Reaction Complete dry Dry and Concentrate quench->dry purify Purify Product dry->purify end Isolated Tertiary Amide purify->end

Experimental Workflow for N-Acylation

solvent_selection start Define Reaction Type (e.g., SN2, Acylation) solubility Are all reactants soluble? start->solubility polarity Reaction Mechanism Preference solubility->polarity Yes nonpolar Non-Polar (e.g., Toluene) solubility->nonpolar No (Consider Alternatives) protic Polar Protic (e.g., Methanol) polarity->protic SN1-like aprotic Polar Aprotic (e.g., DCM, THF, DMF) polarity->aprotic SN2-like protic->nonpolar Lower Rate Expected aprotic->nonpolar Higher Rate Expected

Logical Flow for Solvent Selection

Conclusion

This compound is a valuable secondary amine base for a variety of organic transformations. Its performance is highly dependent on the chosen solvent system. For reactions where high nucleophilicity is desired, such as SN2-type substitutions and N-acylations, polar aprotic solvents like dichloromethane, THF, and DMF are generally preferred. This guide provides the foundational knowledge, comparative data, and detailed protocols to empower researchers to make informed decisions, leading to optimized reaction conditions and successful synthetic outcomes.

References

Purity Analysis of Commercial N-Ethylisopropylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylisopropylamine is a crucial secondary amine intermediate in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and the introduction of potentially harmful substances. This guide provides a comparative analysis of the purity of representative commercial this compound samples, supported by detailed experimental protocols for two common analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparative Purity Analysis

To illustrate the potential variability in commercial this compound, three representative samples from fictional suppliers (Supplier A, Supplier B, and Supplier C) were analyzed. The purity was determined by Gas Chromatography with Flame Ionization Detection (GC-FID), and the results are summarized in Table 1.

Table 1: Purity and Impurity Profile of Commercial this compound Samples

Compound Supplier A Supplier B Supplier C
This compound Purity (%) 99.5 98.8 97.2
Potential Impurities (%)
Isopropylamine (B41738)0.150.350.80
Diethylamine0.100.250.65
Triethylamine (B128534)0.050.100.25
N,N-Diethylisopropylamine0.100.200.40
Unidentified Impurities0.100.300.70

Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical observations for such products. It does not represent actual analytical data for any specific commercial supplier.

Experimental Protocols

The following are detailed methodologies for the purity analysis of this compound.

Gas Chromatography (GC) Method

Gas chromatography is a robust and widely used technique for the analysis of volatile amines like this compound. Due to the basic nature of amines, which can lead to peak tailing on standard GC columns, a base-deactivated or amine-specific column is recommended for optimal performance.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: Rtx-35 Amine (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent base-deactivated column.

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Mix thoroughly.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

Data Analysis:

The purity of this compound is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization

For non-volatile impurities or as an alternative analytical technique, HPLC can be employed. Since this compound lacks a strong UV chromophore, pre-column derivatization is necessary to enhance its detectability. Dansyl chloride is a common derivatizing agent that reacts with secondary amines to form highly fluorescent derivatives.[1]

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Gradient pump

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Methanol

Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution and vortex briefly.

  • Allow the reaction to proceed in the dark at 60 °C for 30 minutes.

  • Cool the mixture to room temperature and add 100 µL of a quenching solution (e.g., 2% methylamine (B109427) in water) to react with excess dansyl chloride.

  • Vortex and allow to stand for 15 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm

Data Analysis:

Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to a calibration curve prepared from derivatized standards of known concentrations.

Potential Impurities in Commercial this compound

Impurities in this compound can originate from the synthetic route used for its manufacture or from degradation over time. Common synthetic methods include the reaction of isopropylamine with an ethylating agent (like ethyl halide) or the reductive amination of acetone (B3395972) with ethylamine.[2] Potential impurities may include:

  • Unreacted Starting Materials: Isopropylamine, ethylamine.

  • By-products: Diethylamine, triethylamine (from side reactions of the ethylating agent), and N,N-diethylisopropylamine (over-alkylation).

  • Solvent Residues: Residual solvents used during the synthesis and purification process.

  • Degradation Products: Oxidation or moisture-related degradation products.

Visualized Workflows

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve transfer Transfer to Vial dissolve->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC Analysis Workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-Fluorescence Analysis cluster_data Data Processing prep_sample Prepare Sample Solution mix_reagents Mix with Buffer & Dansyl-Cl prep_sample->mix_reagents react React at 60°C mix_reagents->react quench Quench Reaction react->quench filter Filter quench->filter inject Inject Derivatized Sample filter->inject separate Reversed-Phase Separation inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify vs. Standards integrate->quantify

HPLC Analysis Workflow with Pre-Column Derivatization.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship between different analytical techniques for purity assessment.

Analytical_Techniques cluster_main Purity Analysis of this compound cluster_primary Primary Techniques cluster_confirmatory Confirmatory/Structural Elucidation Purity Purity Assessment GC Gas Chromatography (GC) Purity->GC Volatile Analytes HPLC High-Performance Liquid Chromatography (HPLC) Purity->HPLC Non-Volatile Analytes / Alternative Method NMR Nuclear Magnetic Resonance (NMR) Purity->NMR Absolute Purity & Structure Confirmation MS Mass Spectrometry (MS) GC->MS Coupled for Identification (GC-MS) HPLC->MS Coupled for Identification (LC-MS)

Logical Relationship of Analytical Techniques.

References

Spectroscopic Duel: A Comparative Analysis of N-Ethylisopropylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this guide, we present a detailed spectroscopic comparison of N-Ethylisopropylamine and its constitutional isomers. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document provides a comprehensive resource for distinguishing these closely related aliphatic amines.

This guide offers a side-by-side analysis of key spectroscopic features, supported by detailed experimental protocols to ensure reproducibility. The data presented herein is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Data Presentation: A Spectroscopic Fingerprint Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry for this compound and a selection of its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundIsomer Type-CH₃-CH₂--CH--NH
This compoundSecondary1.05 (d), 1.11 (t)2.64 (q)2.79 (sept)0.88 (br s)[1]
N-Propyl-ethylamineSecondary0.92 (t), 1.10 (t)1.48 (sext), 2.58 (t), 2.62 (q)-~0.7 (br s)
DiethylmethylamineTertiary0.98 (t), 2.15 (s)2.38 (q)--
Pentan-1-aminePrimary0.90 (t)1.32 (m), 2.68 (t)-1.12 (br s)
Pentan-2-aminePrimary0.90 (t), 1.08 (d)1.2-1.5 (m)2.7-2.8 (m)1.25 (br s)
Pentan-3-aminePrimary0.92 (t)1.2-1.5 (m)2.55 (quint)1.7 (br s)[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundIsomer Type-CH₃-CH₂--CH-
This compoundSecondary15.6, 23.143.850.2
N-Propyl-ethylamineSecondary11.7, 15.823.2, 46.0, 53.4-
DiethylmethylamineTertiary12.1, 42.051.9-[3]
Pentan-1-aminePrimary14.122.7, 29.3, 33.8, 42.4[4]-
Pentan-2-aminePrimary14.2, 23.629.1, 40.049.9[5]
Pentan-3-aminePrimary10.229.854.5[6]

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundIsomer TypeN-H StretchC-H StretchN-H BendC-N Stretch
This compoundSecondary~3300 (weak, sharp)2850-2970-~1150
N-Propyl-ethylamineSecondary~3300 (weak, sharp)2850-2970-~1140
DiethylmethylamineTertiaryAbsent2850-2970-~1160, 1070
Pentan-1-aminePrimary~3370, 3290 (two bands)2850-2960~1600~1070
Pentan-2-aminePrimary~3370, 3290 (two bands)2850-2960~1600~1080
Pentan-3-aminePrimary~3370, 3290 (two bands)2850-2960~1600~1090

Table 4: Mass Spectrometry Data (Key Fragments as m/z and their Relative Abundance)

CompoundIsomer TypeMolecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
This compoundSecondary877244, 58
N-Propyl-ethylamineSecondary875844, 72[7]
DiethylmethylamineTertiary877242, 58[8]
Pentan-1-aminePrimary873044
Pentan-2-aminePrimary874430
Pentan-3-aminePrimary875829, 44[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure accurate and reproducible results.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-25 mg of the amine sample for ¹H NMR, and 20-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug into the NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

    • For ¹H NMR, acquire the spectrum using a standard pulse program with a 30-90° pulse angle, 8-16 scans, and a relaxation delay of 1-2 seconds.[5]

    • For ¹³C NMR, use a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place a single drop of the liquid amine sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands corresponding to characteristic functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the amine sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

    • If necessary, derivatize the amines to improve their volatility and chromatographic behavior. A common derivatizing agent is propyl chloroformate.

  • GC-MS System and Conditions:

    • Gas Chromatograph:

      • Column: Use a suitable capillary column, such as a 30 m HP-5MS (or equivalent).

      • Injector: Operate in splitless mode at a temperature of 250-280°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of 250-300°C.[11]

      • Carrier Gas: Use helium at a constant flow rate (e.g., 1-2 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 30-200).

      • Transfer Line Temperature: Maintain at a temperature similar to the final oven temperature (e.g., 280°C).

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the analyte peak to identify the molecular ion and characteristic fragment ions.

    • Compare the fragmentation pattern to known patterns for different amine classes to aid in isomer differentiation.

Mandatory Visualization: Mass Spectral Fragmentation Pathways

The following diagram illustrates the characteristic alpha-cleavage fragmentation pathways in the mass spectrometer for primary, secondary, and tertiary amine isomers of C₅H₁₃N. This process is a key tool for distinguishing between these isomer classes.

G Mass Spectral Fragmentation of C₅H₁₃N Isomers cluster_primary Primary Amine (Pentan-2-amine) cluster_secondary Secondary Amine (this compound) cluster_tertiary Tertiary Amine (Diethylmethylamine) p_mol [CH₃CH₂CH₂CH(NH₂)CH₃]⁺ m/z = 87 p_frag1 [CH(NH₂)CH₃]⁺ m/z = 44 (Base Peak) p_mol->p_frag1 α-cleavage p_frag2 [CH₃CH₂CH₂]• s_mol [(CH₃)₂CHNHCH₂CH₃]⁺ m/z = 87 s_frag1 [CHNHCH₂CH₃]⁺ m/z = 72 (Base Peak) s_mol->s_frag1 α-cleavage (loss of CH₃) s_frag2 [CH₃]• s_frag3 [(CH₃)₂CHNH]⁺ m/z = 58 s_mol->s_frag3 α-cleavage (loss of C₂H₅) s_frag4 [CH₂CH₃]• t_mol [CH₃N(CH₂CH₃)₂]⁺ m/z = 87 t_frag1 [N(CH₂CH₃)₂]⁺ m/z = 72 (Base Peak) t_mol->t_frag1 α-cleavage (loss of CH₃) t_frag2 [CH₃]• t_frag3 [CH₃N(CH₂CH₃)]⁺ m/z = 58 t_mol->t_frag3 α-cleavage (loss of C₂H₅) t_frag4 [CH₂CH₃]•

Caption: Alpha-cleavage fragmentation in C₅H₁₃N isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the differentiation of this compound and its isomers. ¹H and ¹³C NMR spectroscopy offer detailed information about the carbon-hydrogen framework and the electronic environment of the nitrogen atom. IR spectroscopy provides a rapid means to distinguish between primary, secondary, and tertiary amines based on the presence and nature of N-H stretching vibrations. Finally, mass spectrometry, through the analysis of characteristic fragmentation patterns, particularly alpha-cleavage, allows for the definitive identification of the substitution pattern around the nitrogen atom. By utilizing the data and protocols presented in this guide, researchers can confidently identify and characterize these important aliphatic amines.

References

The Uncharted Territory of N-Ethylisopropylamine in Catalysis: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

While direct, quantitative comparisons of N-Ethylisopropylamine's efficiency in specific catalytic cycles are not extensively documented in publicly available scientific literature, this guide provides a comparative analysis based on its structural properties and the established roles of similar amine bases in pivotal organic reactions. By examining its characteristics alongside commonly used alternatives like Triethylamine (B128534) (TEA) and Diisopropylethylamine (DIPEA), researchers can infer its potential applications and performance in catalytic processes.

This compound, a secondary amine, possesses a unique steric and electronic profile that suggests its utility as a base or ligand in various catalytic cycles. Its ethyl and isopropyl substituents offer moderate steric hindrance around the nitrogen atom, positioning it between the less hindered Triethylamine and the more sterically demanding Diisopropylethylamine. This structural characteristic is crucial in reactions where the amine's role is to act as a proton scavenger without interfering with the catalyst or substrates.

Conceptual Comparison with Standard Amine Bases

The efficiency of an amine base in a catalytic cycle is often dictated by a balance between its basicity and steric hindrance. While specific experimental data for this compound is scarce, we can extrapolate its likely performance based on these parameters in comparison to TEA and DIPEA.

Amine BaseStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
This compound (CH₃)₂CHNHC₂H₅87.16[1]71-73[1][2]Moderate steric hindrance; expected to be a competent non-nucleophilic base.
Triethylamine (TEA) (C₂H₅)₃N101.1989.5Lower steric hindrance, making it more nucleophilic; widely used as a base catalyst.[3]
Diisopropylethylamine (DIPEA) [(CH₃)₂CH]₂NC₂H₅129.24[4]126.6[4]High steric hindrance, rendering it a poor nucleophile; commonly employed as a proton scavenger.[4][5]

Potential Roles in Key Catalytic Cycles

Given its properties, this compound could potentially be employed in several palladium-catalyzed cross-coupling reactions where a non-nucleophilic base is essential.

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds, and the choice of base is critical to its success.[6][7][8] The base facilitates the catalytic cycle by deprotonating the amine coupling partner. A sterically hindered base is often preferred to prevent competitive coordination to the palladium center.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.02 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (B28343) (5 mL) and the amine base (e.g., this compound, 2.0 mmol).

  • Reaction Conditions: The mixture is then heated to a specified temperature (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) and stirred for a designated time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.


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Buchwald-Hartwig Amination Catalytic Cycle.
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[9][10][11] A base is required to neutralize the hydrogen halide formed during the reaction. While tertiary amines like triethylamine are commonly used, a moderately hindered secondary amine like this compound could also serve this purpose, potentially influencing the reaction rate and selectivity.

Experimental Protocol: Generalized Heck Reaction

  • Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol), the alkene (1.5 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 10 mL).

  • Base Addition: Add the amine base (e.g., this compound, 1.5 mmol).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required duration (e.g., 16 hours).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic extracts, dry, and concentrate.

  • Purification: Purify the residue by chromatography.


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Heck Reaction Catalytic Pathway.
Suzuki Coupling

This versatile reaction forges carbon-carbon bonds between an organoboron compound and an organohalide.[12][13][14] A base is essential for the transmetalation step, activating the organoboron species. The choice of base can impact the reaction's efficiency. While inorganic bases are common, amine bases can be used in certain protocols.

Experimental Protocol: Generalized Suzuki Coupling

  • Reaction Setup: Combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the amine base (e.g., this compound, 2.0 mmol) in a flask.

  • Solvent Addition: Add a solvent system, often a mixture of an organic solvent (like toluene or DME) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere with vigorous stirring.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography.


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Suzuki Coupling Catalytic Cycle.

Conclusion: A Call for Further Research

This compound presents an intriguing option for chemists seeking a moderately hindered, non-nucleophilic amine base. Its physical properties suggest it could be a viable alternative to more commonly used amines in a variety of catalytic cycles. However, the lack of direct comparative studies necessitates that its application in specific systems be empirically tested and optimized. The experimental protocols and catalytic cycle diagrams provided here serve as a foundational guide for researchers and drug development professionals to explore the potential of this compound in their synthetic endeavors. Further research is warranted to fully elucidate its efficiency and establish its place in the catalytic toolbox.

References

Cross-Reactivity of N-Ethylisopropylamine in Immunoassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds in standard immunoassays is critical for accurate screening and diagnostics. This guide provides a comparative analysis of the potential cross-reactivity of N-Ethylisopropylamine, a secondary amine, in common immunoassays. Due to a lack of direct experimental data for this compound, this guide leverages data from structurally similar compounds, primarily other phenethylamines, to provide an informed perspective on its likely cross-reactivity profile.

This compound's structural similarity to amphetamine and methamphetamine suggests a potential for cross-reactivity in immunoassays designed to detect these substances. The core structure, featuring a phenyl ring and an amino group connected by a carbon chain, is a common feature recognized by antibodies in these assays. The degree of cross-reactivity is influenced by the specific substitutions on the amino group and the alpha-carbon.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of various compounds structurally related to this compound in commercially available amphetamine and methamphetamine immunoassays. This data is essential for interpreting screening results and highlights the importance of confirmatory testing, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for definitive identification.

Table 1: Cross-Reactivity in Amphetamine Immunoassays

CompoundImmunoassay Kit ManufacturerCross-Reactivity (%)
d-AmphetamineMultiple100
d-MethamphetamineMultiple>100
PhentermineMultipleVariable (often significant)
EphedrineMultipleLow to moderate
PseudoephedrineMultipleLow to moderate
MDMA (Ecstasy)MultipleVariable
MDAMultipleVariable
This compound Data Not Available Potentially cross-reactive

Note: Cross-reactivity is typically expressed as the concentration of the cross-reactant required to produce a signal equivalent to a specific concentration of the target analyte (e.g., d-amphetamine).

Table 2: Cross-Reactivity in Methamphetamine Immunoassays

CompoundImmunoassay Kit ManufacturerCross-Reactivity (%)
d-MethamphetamineMultiple100
d-AmphetamineMultipleHigh
MDMA (Ecstasy)MultipleHigh
MDEAMultipleHigh
PhentermineMultipleVariable
This compound Data Not Available Potentially cross-reactive

Experimental Protocols

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common technique for determining the cross-reactivity of small molecules like this compound.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the concentration of this compound (or a structurally similar compound) that inhibits the binding of a specific antibody to a plate-coated antigen by 50% (IC50), relative to the target analyte.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Target analyte-protein conjugate (for coating)

  • Specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • This compound and other test compounds

  • Microplate reader

Procedure:

  • Coating: Dilute the target analyte-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the test compounds (including this compound) and the target analyte (standard). In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody for 30 minutes.

  • Incubation: Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the concentration of the target analyte. Determine the IC50 values for the target analyte and the test compounds. Calculate the percent cross-reactivity using the formula: (% Cross-reactivity) = (IC50 of target analyte / IC50 of test compound) x 100.

Visualizations

Experimental Workflow

G cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 p4 Wash Plate p3->p4 c2 Add Mixture to Coated Plate p4->c2 c1 Pre-incubate Antibody with Sample/Standard c1->c2 d1 Wash Plate c2->d1 d2 Add Enzyme-Conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance d5->a1 a2 Calculate Cross-Reactivity a1->a2

Caption: Workflow for Competitive ELISA.

Potential Signaling Pathway Involvement

Given its structural similarity to amphetamines, this compound may interact with monoamine neurotransmitter systems. The following diagram illustrates the general mechanism of action for amphetamine-like substances on dopaminergic and noradrenergic neurons. These psychoactive amines typically increase the extracellular levels of dopamine (B1211576) and norepinephrine (B1679862) by promoting their release from presynaptic terminals and inhibiting their reuptake.[1][2]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron substance This compound (or similar amine) dat Dopamine Transporter (DAT) substance->dat Enters neuron via DAT vmat Vesicular Monoamine Transporter (VMAT2) substance->vmat Inhibits VMAT2 vesicle Synaptic Vesicle (Dopamine) dat->vesicle Reverses transport (efflux) dopamine Increased Dopamine vesicle->dopamine Release receptor Dopamine Receptors dopamine->receptor Binds to signal Downstream Signaling (e.g., reward, arousal) receptor->signal

Caption: Potential Mechanism of Action.

References

Safety Operating Guide

Proper Disposal of N-Ethylisopropylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-Ethylisopropylamine is critical for ensuring personnel safety and environmental protection. This chemical is classified as a hazardous material, necessitating strict adherence to established protocols for its handling and disposal. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a highly flammable and corrosive liquid that poses significant health risks.[1][2][3] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source, causing a flashback.[1][2] Due to these hazards, all handling and disposal operations must be conducted with extreme caution in a controlled environment.

Operational Plan: Handling and Spill Containment

Proper handling and readiness for potential spills are the first steps in a safe disposal workflow.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, supplemented with a full-face shield.[4][5]

  • Skin Protection: Use fire- and chemical-resistant gloves. Wear impervious, flame-retardant clothing to protect against skin contact.[1][4]

  • Respiratory Protection: All handling should occur in a laboratory fume hood or a well-ventilated area.[4] If ventilation is inadequate, a NIOSH-approved respirator with a suitable filter (e.g., type ABEK EN14387) is mandatory.[5]

Spill Containment and Cleanup

In the event of an accidental release, immediate and appropriate action is required.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, including sparks, open flames, and hot surfaces. Prohibit smoking in the area.[1][2]

  • Ensure Ventilation: Maximize ventilation to disperse vapors.

  • Evacuate Personnel: Only essential personnel equipped with the correct PPE should remain in the area.[4]

  • Contain the Spill: Use non-combustible absorbent materials like sand or earth to contain the spill.

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Environmental Protection: Prevent the spill from entering drains, sewers, or waterways.[4]

Disposal Protocol

The disposal of this compound is governed by stringent federal and local regulations. The primary legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[6][7]

Step 1: Waste Classification

As a chemical waste generator, you must first determine if the this compound waste is classified as hazardous under local, regional, and national regulations.[1][7] Given its properties, this compound is considered a hazardous waste due to its flammability and corrosivity.[1]

Step 2: Segregation and Storage
  • Segregate Waste: Do not mix this compound waste with other waste streams.

  • Use Appropriate Containers: Store the waste in a suitable, tightly closed, and clearly labeled container.[2] The container should be stored in a cool, dry, and well-ventilated area designated for flammable and corrosive materials, away from incompatible substances like strong oxidizing agents.[1][2]

  • Grounding: Ensure containers are properly grounded to prevent static electricity discharge.[1][2]

Step 3: Arrange for Professional Disposal

Disposal must be conducted through a licensed hazardous waste disposal company.[1][4]

  • Contact a Licensed Vendor: Offer the excess and expired material to a certified hazardous waste disposal service.

  • Provide Documentation: Supply the vendor with a Safety Data Sheet (SDS) and accurate information about the waste.

  • Follow Transportation Regulations: this compound must be transported as a hazardous material. Ensure compliance with all Department of Transportation (DOT) regulations.[1]

Step 4: Disposal Method

The recommended method for disposal is incineration. The product may be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful emissions.[4]

Step 5: Contaminated Materials

Any materials contaminated with this compound, including PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste following the same protocol.[4]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValueCitation
UN Number UN2733[1]
Proper Shipping Name AMINES, FLAMMABLE, CORROSIVE, N.O.S.[1]
Hazard Class 3 (Flammable Liquid)[1]
Subsidiary Hazard Class 8 (Corrosive)[1]
Packing Group II[1]
Flash Point 16 °C / 60.8 °F (closed cup)[5]
Boiling Point 71-73 °C[5]
Density 0.72 g/mL at 25 °C[5]
Water Hazard Class (WGK) 3 (Germany)[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_assessment Phase 2: Assessment & Containment cluster_disposal Phase 3: Final Disposal cluster_spill Contingency Plan start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 handling Handle in Ventilated Area (Fume Hood) ppe->handling Step 2 classify Classify as Hazardous Waste (Flammable & Corrosive) handling->classify spill_detected Spill Detected handling->spill_detected If Spill Occurs container Transfer to Labeled, Sealed Hazardous Waste Container classify->container Step 3 storage Store in Designated Cool, Ventilated, & Secure Area container->storage Step 4 contact_vendor Contact Licensed Hazardous Waste Disposal Company storage->contact_vendor Step 5 documentation Prepare Documentation (SDS, Waste Profile) contact_vendor->documentation transport Arrange for Compliant Transport (DOT UN2733) documentation->transport incinerate Final Disposal: Chemical Incineration transport->incinerate Vendor Action end End: Disposal Complete incinerate->end spill_cleanup Follow Spill Containment Protocol spill_detected->spill_cleanup spill_cleanup->container Collect as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Ethylisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of N-Ethylisopropylamine, ensuring that your work can proceed with the highest degree of safety and integrity. Below, you will find detailed procedural guidance, from personal protective equipment (PPE) to disposal plans, designed to be your trusted resource for laboratory safety.

Personal Protective Equipment (PPE)

When handling N--Ethylisopropylamine, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Regulatory Standards
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Follow OSHA respirator regulations.OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Operational Plan for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Ensure adequate ventilation and that eyewash stations/safety showers are nearby. B Don appropriate Personal Protective Equipment (PPE). A->B C Use in a closed system or with appropriate exhaust ventilation. B->C D Employ explosion-proof and non-sparking tools. C->D E Ground all metal parts of equipment to prevent static discharge. D->E F Keep away from open flames, hot surfaces, and ignition sources. E->F G Wash hands and any exposed skin thoroughly after handling. F->G H Store in a tightly closed container in a dry, cool, and well-ventilated place. G->H

Caption: This diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to post-handling storage.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is vital.

Exposure Type First-Aid Measures
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[1][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required.[3] Wash contaminated clothing before reuse.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2]

For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Wear self-contained breathing apparatus if necessary.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal : Dispose of the contents and container to an approved waste disposal plant.[1] This should be done through a licensed professional waste disposal service.[4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging : Dispose of as unused product in accordance with federal and local regulations.[2][4]

Quantitative Data

The following table provides key physical and chemical properties of this compound.

Property Value
Boiling Point 71-73 °C (lit.)
Density 0.72 g/mL at 25 °C (lit.)
Flash Point 16 °C (60.8 °F) - closed cup[5]
Refractive Index n20/D 1.392 (lit.)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.